Stearyl arachidate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
octadecyl icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRSWAIUFMEQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066797 | |
| Record name | Stearyl arachidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Eicosanoic acid, octadecyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14095 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
22432-79-7 | |
| Record name | Eicosanoic acid, octadecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22432-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearyl arachidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022432797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eicosanoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stearyl arachidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl icosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL ARACHIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79OY42L2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Stearyl arachidate CAS number and molecular formula.
An In-depth Technical Guide to Stearyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a saturated wax ester, is a compound of interest in various scientific disciplines, including pharmaceutical sciences and materials research. This technical guide provides a comprehensive overview of its fundamental chemical properties, including its CAS number and molecular formula. While specific biological activities and roles in signaling pathways are not extensively documented in current literature, this paper aims to provide a foundational understanding by summarizing its known characteristics and presenting generalized experimental workflows relevant to its analysis.
Chemical Identity
This compound is the ester formed from stearyl alcohol (1-octadecanol) and arachidic acid (eicosanoic acid).
| Identifier | Value | Reference |
| CAS Number | 22432-79-7 | [1][2][3][4] |
| Molecular Formula | C38H76O2 | [1] |
| Synonyms | Octadecyl icosanoate, Eicosanoic acid, octadecyl ester, Arachidic acid stearyl ester |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Weight | 565.01 g/mol | |
| Appearance | Solid (at room temperature) | |
| Storage Temperature | -20°C |
Potential Applications in Research and Development
While specific applications in drug development are not well-documented for this compound itself, related long-chain fatty acids and esters are utilized in pharmaceutical formulations. Stearic acid, a precursor, is widely used as a lubricant and in the production of tablets and capsules. It also finds use in creams and ointments as an emulsifier. Given its waxy nature, this compound may be explored for similar applications, such as in controlled-release formulations or as a component in topical preparations.
Experimental Protocols: A Generalized Approach
Purity and Identity Confirmation
The purity and identity of a this compound sample can be ascertained using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, coupled with a suitable detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), can be developed to determine the purity of this compound.
-
Gas Chromatography (GC): Following hydrolysis and methylation, the constituent fatty acid (arachidic acid) and fatty alcohol (stearyl alcohol) can be analyzed by GC to confirm the composition.
-
Mass Spectrometry (MS): Direct infusion or LC-MS can provide the molecular weight of the parent ion, confirming the identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the chemical structure of this compound, confirming the ester linkage and the lengths of the alkyl chains.
Logical Workflow for Quality Control
The following diagram illustrates a generalized workflow for the quality control of a this compound sample, from initial reception to final characterization.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Stearyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl arachidate (C38H76O2) is a wax ester composed of stearyl alcohol and arachidic acid.[1][2] As a long-chain saturated ester, it possesses properties that make it a subject of interest in various industrial applications, including cosmetics and, notably, as a component in advanced drug delivery systems. Its highly lipophilic nature and solid state at room temperature allow for its use in the formation of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can encapsulate and control the release of therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and potential applications in pharmaceutical sciences.
Physical Properties
This compound is a white, waxy solid at room temperature.[1] Its physical characteristics are primarily dictated by its long, saturated hydrocarbon chains, which allow for strong van der Waals interactions and an ordered crystalline structure.
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C38H76O2 | [1][3] |
| Molecular Weight | 565.01 g/mol | |
| CAS Number | 22432-79-7 | |
| Physical State | Solid | |
| Boiling Point | 569.4 °C at 760 mmHg | |
| Density | 0.857 g/cm³ | |
| Flash Point | 310.1 °C | |
| Refractive Index | 1.457 | |
| XLogP3 | 18.4 | |
| Purity | >99% | |
| Storage Temperature | Room temperature or -20°C |
Solubility Profile
Due to its long, nonpolar hydrocarbon chains, this compound is practically insoluble in water. However, it exhibits solubility in various organic solvents. The choice of solvent is critical for analytical procedures and formulation development. For long-chain esters like this compound, nonpolar solvents such as hexane and heptane are generally effective. It is also soluble in chloroform. For specific applications, it may be dissolved in solvents like ethanol, DMSO, and dimethylformamide, particularly with heating.
Chemical Properties and Reactivity
This compound, as a wax ester, is characterized by the ester linkage between stearyl alcohol and arachidic acid. This functional group is the primary site of chemical reactivity.
Synthesis
The most common method for synthesizing this compound is through the direct esterification of stearyl alcohol with arachidic acid. This reaction typically involves heating the two reactants in the presence of a catalyst to drive the removal of water and shift the equilibrium towards the formation of the ester.
References
An In-depth Technical Guide to the Solubility of Stearyl Arachidate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of stearyl arachidate, a long-chain wax ester. Due to its chemical nature, this compound sees application in various fields, including cosmetics, pharmaceuticals, and as a biochemical reagent. Understanding its solubility is critical for formulation development, purification processes, and analytical method development.
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the available qualitative information and provides a framework for experimental determination.
Core Concepts: Predicting Solubility
This compound (C38H76O2) is a large, non-polar molecule, being an ester of stearyl alcohol (a C18 alcohol) and arachidic acid (a C20 fatty acid). The principle of "like dissolves like" is fundamental to predicting its solubility. The long hydrocarbon chains of both the alcohol and fatty acid components dominate its molecular structure, rendering it highly lipophilic and hydrophobic.
Consequently, this compound is expected to be:
-
Soluble in non-polar and weakly polar organic solvents that can effectively solvate its long alkyl chains through van der Waals forces. This includes aromatic solvents, halogenated hydrocarbons, and ethers.[1][2]
-
Sparingly soluble to insoluble in polar aprotic and polar protic solvents.
-
Practically insoluble in water. A safety data sheet for this compound confirms its insolubility in water.[3] An estimated water solubility is exceptionally low, around 2.736 x 10⁻¹³ mg/L at 25°C.[4]
Data Presentation: Solubility of this compound
As of the date of this guide, specific, experimentally determined quantitative solubility data for this compound across a range of common organic solvents and temperatures is not widely published. The following table is provided as a template for researchers to record their own experimental findings.
Table 1: Experimental Solubility of this compound
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Hexane | Non-polar Aliphatic | e.g., 25 | Record Data Here | |
| Toluene | Non-polar Aromatic | e.g., 25 | Record Data Here | |
| Chloroform | Halogenated | e.g., 25 | Record Data Here | |
| Diethyl Ether | Ether | e.g., 25 | Record Data Here | |
| Acetone | Ketone | e.g., 25 | Record Data Here | |
| Ethyl Acetate | Ester | e.g., 25 | Record Data Here | |
| Ethanol | Polar Protic (Alcohol) | e.g., 25 | Record Data Here | |
| Methanol | Polar Protic (Alcohol) | e.g., 25 | Record Data Here |
Note on Data: The general expectation is that solubility will be highest in non-polar solvents like hexane, toluene, and chloroform, and will decrease significantly with increasing solvent polarity. For long-chain wax esters, solubility in solvents like ethanol is often low at room temperature but can increase with heating.[5]
Reference Data: Solubility of Stearic Acid
To provide a contextual reference, the following table summarizes experimentally determined solubility data for stearic acid, a structurally related fatty acid. While not a direct substitute for this compound data, it illustrates the expected trends in solubility across different solvent classes.
Table 2: Experimentally Determined Solubility of Stearic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Molar Solubility (mol/L) | Reference |
| Methanol | Ambient | 0.052 | |
| Ethanol | Ambient | 0.164 | |
| Acetone | Ambient | 0.168 | |
| Ethyl Acetate | Ambient | 0.295 | |
| Hexane | Ambient | 0.046 | |
| Toluene | Ambient | 0.060 |
Data from various sources compiled by Scribd. The solubility of stearic acid in ethanol, methanol, ethyl acetate, and acetone has been measured at temperatures from 301 to 313 K.
Experimental Protocol: Determination of Equilibrium Solubility
The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted isothermal shake-flask method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Centrifuge
-
Syringe filters (PTFE, 0.22 µm or 0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at low wavelength if a chromophore is present or after derivatization), or Gas Chromatography (GC) system.
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure equilibrium with the solid phase.
-
Pipette a known volume of the selected organic solvent into the vial.
-
Securely seal the vial.
-
Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. For large, poorly soluble molecules, this can take 24 to 72 hours. A preliminary time-course study is recommended to determine the time to equilibrium.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature to allow the undissolved solid to settle.
-
To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.
-
Carefully draw the supernatant (the saturated solution) using a glass syringe.
-
Filter the supernatant through a chemically inert syringe filter (PTFE) into a clean vial. This step is critical to remove any remaining micro-particulates.
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the original saturated filtrate based on the dilution factor.
-
3. Data Reporting:
-
Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).
-
Always report the temperature at which the solubility was determined.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
References
A Technical Guide to the Thermal Properties of Pure Stearyl Arachidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal properties, specifically the melting and boiling points, of pure stearyl arachidate. It includes a summary of its physicochemical data, detailed experimental protocols for thermal analysis, and logical diagrams to illustrate key concepts and workflows.
Physicochemical and Thermal Properties of this compound
This compound (also known as octadecyl eicosanoate) is a wax ester formed from stearyl alcohol and arachidic acid.[1] Its thermal properties are critical for applications in various fields, including pharmaceuticals, cosmetics, and as a phase change material (PCM).
Table 1: Physicochemical and Thermal Data for this compound
| Property | Value | Source |
| Molecular Formula | C38H76O2 | [1][2] |
| Molecular Weight | 565.01 g/mol | [1][2] |
| Boiling Point | 569.4 °C at 760 mmHg | |
| Melting Point | Data not readily available. See note below. | |
| Density | 0.857 g/cm³ | |
| Physical State | Solid at room temperature |
Note on Melting Point: While a specific experimental value for the melting point of pure this compound is not available in the reviewed literature, it is expected to be a waxy solid at room temperature. For reference, stearyl stearate, a closely related wax ester, has a melting point in the range of 62-63 °C. The melting point of fatty acid esters is influenced by the chain lengths of both the fatty acid and the alcohol component; generally, it increases with longer chain lengths.
Experimental Protocols for Thermal Analysis
The determination of the melting and boiling points of this compound, along with its thermal stability and purity, involves several analytical techniques.
High purity of the compound is crucial for accurate thermal analysis. A general method for the synthesis of wax esters like this compound is through direct esterification.
Synthesis Protocol (Adapted from Stearyl Stearate Synthesis):
-
Reactants: Equimolar amounts of arachidic acid and stearyl alcohol are used.
-
Catalyst: A catalyst, such as a metal oxide (e.g., magnesium oxide, stannous oxide) or a heteropolyacid, is added to the reaction mixture. The use of a metal oxide can simplify the purification process as it can be removed by filtration.
-
Reaction Conditions: The mixture is heated, typically under a nitrogen atmosphere to prevent oxidation, with continuous stirring. The reaction temperature can range from 110 °C to 240 °C. The reaction is refluxed for several hours.
-
Purification:
-
The reaction mixture is washed with warm distilled water to remove any water-soluble catalysts or byproducts.
-
The organic layer is dried over an anhydrous salt like sodium sulfate.
-
The product can be further purified by recrystallization from a suitable solvent or by column chromatography.
-
DSC is a primary technique for determining the melting point and other thermal transitions of materials like fatty acid esters.
General DSC Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of pure this compound is hermetically sealed in an aluminum pan.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Thermal Program:
-
The sample is typically cooled to a low temperature (e.g., 0 °C) and then heated at a constant rate (e.g., 1-10 °C/min) under a nitrogen atmosphere.
-
The heating cycle records the energy absorbed by the sample during melting.
-
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic melting event. The enthalpy of fusion, which is the area under the melting peak, can also be calculated.
TGA is used to measure changes in the mass of a sample as a function of temperature, which can indicate the boiling point and thermal stability.
General TGA Protocol:
-
Sample Preparation: A small amount of the sample is placed in a TGA crucible.
-
Instrumentation: A Thermogravimetric Analyzer is used.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. A sharp weight loss indicates evaporation (boiling) or decomposition. The onset temperature of this weight loss is taken as the boiling or decomposition temperature.
GC-MS is essential for confirming the purity of the synthesized this compound and identifying any residual starting materials or byproducts.
General GC-MS Protocol:
-
Sample Preparation: The this compound sample is dissolved in an appropriate solvent. For analysis of the fatty acid and alcohol components, a derivatization step to form more volatile esters (e.g., fatty acid methyl esters, FAMEs) may be necessary.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer is used. A capillary column suitable for separating long-chain esters is chosen (e.g., a non-polar or medium-polarity column).
-
Chromatographic Conditions:
-
Injector: The sample is injected into a heated inlet in split or splitless mode.
-
Oven Program: The oven temperature is programmed to ramp up to effectively separate the components. A typical program might start at a lower temperature and increase at a set rate to a final temperature that is held for some time.
-
Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the eluting compounds.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The identity of the this compound peak is confirmed by its retention time and its mass spectrum, which is compared to a spectral library. The purity is determined by the relative area of the main peak.
Visualizations
Caption: Workflow for determining the thermal properties of this compound.
Caption: Relationship between the chemical structure and thermal properties of wax esters.
References
An In-depth Technical Guide to Stearyl Arachidate: Synonyms, Properties, and Associated Methodologies
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of stearyl arachidate, a wax ester of significant interest in various scientific and industrial applications. This document elucidates its nomenclature, chemical identifiers, and explores relevant experimental methodologies and biological signaling contexts for its constituent fatty acids.
Nomenclature and Chemical Identity of this compound
This compound is systematically known as octadecyl eicosanoate. It is the ester formed from the condensation of stearyl alcohol (octadecanol) and arachidic acid (eicosanoic acid). A comprehensive list of its synonyms and chemical identifiers is presented in Table 1.
Table 1: Synonyms and Alternative Names for this compound
| Category | Identifier |
| Common Name | This compound |
| IUPAC Name | octadecyl icosanoate[1] |
| Systematic Names | Octadecyl eicosanoate[2][3][4] |
| Stearyl eicosanoate[2] | |
| Eicosanoic acid, octadecyl ester | |
| Arachidic acid stearyl ester | |
| CAS Number | 22432-79-7 |
| Molecular Formula | C38H76O2 |
| Molecular Weight | 565.01 g/mol |
| EC Number | 244-994-6 |
| UNII | L79OY42L2G |
| InChIKey | XPRSWAIUFMEQLF-UHFFFAOYSA-N |
Logical Representation of this compound Composition
The chemical structure of this compound is fundamentally derived from its two constituent long-chain molecules. The following diagram illustrates this relationship.
Experimental Protocols
While specific protocols for the synthesis of this compound are not abundantly available in the public domain, a representative procedure can be adapted from the synthesis of similar long-chain wax esters, such as stearyl stearate. Furthermore, analytical methods for the characterization of its constituent fatty acids are well-established.
Representative Synthesis of a Long-Chain Wax Ester (Adapted from Stearyl Stearate Synthesis)
This protocol describes a general method for the esterification of a fatty acid with a fatty alcohol, which can be applied to the synthesis of this compound.
Materials:
-
Arachidic acid
-
Stearyl alcohol
-
Potassium hydroxide (KOH) as a catalyst
-
Diethyl ether (solvent)
-
Anhydrous sodium sulfate
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of arachidic acid and stearyl alcohol in diethyl ether.
-
Add a catalytic amount of KOH (e.g., 3% of the total reactant weight).
-
Reflux the reaction mixture for approximately 6 hours.
-
After cooling, wash the mixture with warm distilled water to remove the water-soluble catalyst. The organic layer containing the ester will separate from the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Evaporate the solvent to obtain the crude this compound.
-
Further purification can be achieved by recrystallization.
Analysis of Constituent Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
To confirm the identity and purity of this compound, it can be hydrolyzed to its constituent fatty acid and alcohol, followed by analysis. The fatty acid component, arachidic acid, can be analyzed by GC-MS after derivatization.
3.2.1. Sample Preparation and Derivatization:
-
Hydrolysis: The this compound sample is first hydrolyzed (saponified) using a strong base (e.g., KOH in methanol) to break the ester bond and liberate arachidic acid and stearyl alcohol.
-
Extraction: The mixture is then acidified, and the free fatty acids are extracted into an organic solvent like iso-octane.
-
Derivatization: For GC-MS analysis, the carboxylic acid group of arachidic acid is derivatized to a more volatile ester, typically a methyl ester (Fatty Acid Methyl Ester - FAME) or a pentafluorobenzyl (PFB) ester. This is commonly achieved by reacting the extracted fatty acid with a reagent like methanolic HCl or pentafluorobenzyl bromide.
3.2.2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
Column: A capillary column suitable for fatty acid methyl ester analysis, such as a DB-5ms, is employed.
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.
-
Oven Program: A temperature gradient is used to separate the fatty acid esters based on their boiling points. A typical program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) ionization mode. The resulting mass spectra are used to identify the compounds based on their fragmentation patterns, which are then compared to spectral libraries.
The following diagram outlines a general workflow for this analytical procedure.
Biological Context: Signaling Pathways of Constituent Fatty Acids
This compound itself is a relatively inert wax ester. However, upon metabolic breakdown, its constituent saturated fatty acids, stearic acid and arachidic acid, can participate in various cellular signaling pathways. Long-chain fatty acyl-CoA esters, derived from these fatty acids, are recognized as important cellular signaling molecules involved in metabolism and regulation of enzyme activities.
Stearic Acid Signaling
Stearic acid has been shown to influence several signaling cascades, particularly those related to cellular stress and inflammation. For instance, in certain cell types, stearic acid can induce apoptosis through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the endoplasmic reticulum (ER) stress signaling pathways. It can also modulate growth factor signaling by influencing the acylation of G-proteins. The diagram below provides a simplified representation of a signaling pathway influenced by stearic acid.
Arachidic Acid and its Derivatives
Arachidic acid is a precursor to longer-chain saturated fatty acids and can also influence cellular processes. While less studied in signaling than stearic acid, its metabolic products are of interest. For example, arachidonic acid (AA), a polyunsaturated fatty acid that can be synthesized from arachidic acid through elongation and desaturation, is a key precursor to a wide array of signaling molecules called eicosanoids (prostaglandins, thromboxanes, leukotrienes). The arachidonic acid pathway is central to inflammation and immunity. Increased levels of circulating arachidic acid have been associated with a lower risk of certain cardiovascular diseases, suggesting a role for very long-chain saturated fatty acids in metabolic health.
References
- 1. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. | Semantic Scholar [semanticscholar.org]
Stearyl Arachidate: A Comprehensive Technical Review of its Natural Occurrence, Biosynthesis, and Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth examination of stearyl arachidate, a wax ester of significant interest due to its constituent fatty acids, stearic acid and arachidic acid, which are prevalent in natural systems. This document explores the evidence for its natural occurrence, details its biosynthetic pathways, and presents comprehensive experimental protocols for its isolation and characterization. Quantitative data are summarized, and key biochemical and experimental workflows are visualized to facilitate understanding.
Introduction: The Nature of this compound
This compound, with the systematic name octadecyl eicosanoate, is a saturated wax ester formed from the esterification of stearyl alcohol (derived from stearic acid, C18:0) and arachidic acid (C20:0).[1][2] Its chemical formula is C38H76O2, and it has a molecular weight of approximately 565.01 g/mol .[1][2] As a member of the wax ester class, it is a neutral lipid characterized by its high hydrophobicity.[3]
While its constituent components, stearic acid and arachidic acid, are widespread in the plant and animal kingdoms, direct evidence for the natural occurrence of this compound itself is not extensively documented in major natural products databases. However, the presence of its isomer, arachidyl stearate (the ester of arachidyl alcohol and stearic acid), has been reported in the soft coral Heteroxenia ghardaqensis. This finding suggests that long-chain saturated wax esters of similar composition are indeed synthesized in marine organisms, making the natural occurrence of this compound plausible.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing methods for its extraction, purification, and analysis.
| Property | Value | Reference |
| Molecular Formula | C38H76O2 | |
| Molecular Weight | 565.01 g/mol | |
| CAS Number | 22432-79-7 | |
| Appearance | Solid | |
| LIPID MAPS ID | LMFA07010057 | |
| Synonyms | Octadecyl eicosanoate, Stearyl eicosanoate |
Table 1: Physicochemical Properties of this compound
Biosynthesis of this compound
Wax esters are significant storage lipids in various organisms, including bacteria, plants, and marine life. The biosynthesis of this compound follows the general pathway for wax ester production, which involves two primary enzymatic steps.
-
Fatty Acyl-CoA Reduction: A long-chain fatty acyl-CoA, in this case, stearoyl-CoA (C18:0), is reduced to its corresponding fatty alcohol, stearyl alcohol. This reduction is typically catalyzed by a fatty acyl-CoA reductase (FAR).
-
Esterification: The resulting stearyl alcohol is then esterified with another long-chain fatty acyl-CoA, arachidoyl-CoA (C20:0), to form this compound. This reaction is catalyzed by a wax synthase (WS), which may also be a bifunctional enzyme with diacylglycerol acyltransferase (DGAT) activity.
The precursors for this pathway, stearoyl-CoA and arachidoyl-CoA, are derived from de novo fatty acid synthesis and subsequent elongation.
Caption: Biosynthesis of this compound.
Biological Role and Signaling Pathways
As a saturated wax ester, the primary role of this compound in organisms is likely related to energy storage and buoyancy, particularly in marine species. In plants, wax esters contribute to the protective cuticular layer that prevents desiccation and protects against pathogens.
Currently, there is no scientific literature to suggest that this compound is directly involved in specific cellular signaling pathways. Its inert and non-polar nature makes it more suitable for structural and storage functions rather than as a signaling molecule. Research on the biological activities of fatty acids often focuses on their unsaturated and oxygenated derivatives, which can act as precursors to signaling molecules.
Experimental Protocols
The isolation and analysis of this compound from a biological matrix require a multi-step process involving lipid extraction, fractionation, and characterization.
A modified Bligh and Dyer method is commonly used for the efficient extraction of total lipids from biological samples.
Protocol:
-
Homogenize the tissue sample in a chloroform:methanol:water (1:2:0.8 v/v/v) mixture.
-
After a period of agitation, add chloroform and water to achieve a final solvent ratio of 1:1:0.9 (chloroform:methanol:water), which will induce phase separation.
-
Centrifuge the mixture to facilitate the separation of the chloroform layer (containing lipids) from the aqueous-methanolic upper phase.
-
Collect the lower chloroform phase containing the total lipids.
-
Evaporate the solvent under a stream of nitrogen.
Caption: Total Lipid Extraction Workflow.
Solid-phase extraction is an effective method for fractionating the total lipid extract to isolate the wax ester class.
Protocol:
-
Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane).
-
Load the total lipid extract onto the cartridge.
-
Elute different lipid classes using solvents of increasing polarity.
-
Wax esters are typically eluted with a low-polarity solvent mixture, such as hexane:diethyl ether (99:1 v/v).
-
Collect the fraction containing the wax esters and evaporate the solvent.
GC-MS is the gold standard for the identification and quantification of wax esters.
Protocol:
-
Sample Preparation: Dissolve the isolated wax ester fraction in a suitable solvent (e.g., hexane or iso-octane).
-
GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating long-chain wax esters.
-
Injection: Inject the sample in splitless mode.
-
Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 20°C/minute.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-700.
-
-
Identification: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum compared to an authentic standard.
Quantitative Data
As the natural occurrence of this compound is not well-documented, there is a lack of quantitative data on its concentration in biological samples. However, the analysis of related fatty acids in various natural sources provides a context for the availability of its precursors.
| Fatty Acid | Natural Source | Typical Concentration Range | Reference |
| Stearic Acid (C18:0) | Palm Oil | 4.4 ± 0.0% | |
| Pumpkin Seeds | 0.81–3.21% | ||
| Arachidic Acid (C20:0) | Pumpkin Seeds | 0.06–0.21% | |
| Coffee Beans | Present |
Table 2: Concentration of Stearic and Arachidic Acids in Select Natural Sources
Conclusion
This compound is a long-chain saturated wax ester with well-defined chemical properties. While its direct isolation from a natural source remains to be definitively reported in widely accessible databases, the prevalence of its constituent fatty acids and the confirmed natural occurrence of its isomer, arachidyl stearate, strongly support the likelihood of its existence in nature, particularly within marine ecosystems. The biosynthetic pathway for this compound is understood to follow the general mechanism of wax ester formation. Established analytical protocols, primarily based on SPE and GC-MS, are available for its unambiguous identification and quantification. Further research, especially in the lipidomics of marine organisms and plant cuticular waxes, is warranted to conclusively establish the natural distribution and biological significance of this compound.
References
The Pivotal Role of Long-Chain Fatty Acid Esters in the Architecture and Function of Biological Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain fatty acid esters (LCFAes) are integral components of biological membranes, extending beyond their fundamental role as structural building blocks. These diverse lipid molecules are critical regulators of membrane fluidity, cellular signaling, and protein function. Their dysregulation is increasingly implicated in a range of pathologies, highlighting their significance as both disease biomarkers and therapeutic targets. This technical guide provides an in-depth exploration of the multifaceted functions of LCFAes in biological membranes, presenting quantitative data, detailed experimental protocols for their study, and visual representations of key signaling pathways and experimental workflows.
Introduction: Beyond the Bilayer's Backbone
Biological membranes are dynamic, complex structures primarily composed of a phospholipid bilayer. Embedded within and associated with this bilayer are a vast array of lipids and proteins that dictate the membrane's physical properties and biological functions. Among the crucial lipid constituents are long-chain fatty acid esters, a broad category of molecules where a long-chain fatty acid is linked via an ester bond to another molecule, such as a hydroxy fatty acid or an alcohol.
This guide delves into the core functions of these esters, categorizing their roles into three primary domains:
-
Structural Modulators of the Membrane: Influencing membrane fluidity, thickness, and permeability.
-
Key Players in Cellular Signaling: Acting as signaling molecules themselves or as precursors to potent lipid mediators.
-
Biomarkers and Therapeutic Targets: Reflecting physiological and pathological states and offering potential avenues for drug development.
Structural Roles of Long-Chain Fatty Acid Esters in Membranes
The acyl chain length and degree of saturation of LCFAes are principal determinants of the biophysical properties of cellular membranes. These characteristics directly impact lipid packing, which in turn governs membrane fluidity and the function of embedded proteins.
Modulation of Membrane Fluidity
Membrane fluidity is essential for numerous cellular processes, including signal transduction, ion transport, and membrane trafficking. LCFAes play a significant role in maintaining optimal fluidity.
-
Acyl Chain Length: Longer acyl chains lead to increased van der Waals interactions between adjacent lipid tails, resulting in a more ordered and less fluid membrane. Conversely, shorter chains decrease these interactions, enhancing membrane fluidity.[1][2]
-
Degree of Unsaturation: The presence of double bonds in the acyl chains of unsaturated fatty acid esters introduces kinks, disrupting the tight packing of lipids and thereby increasing membrane fluidity. Saturated fatty acids, lacking these double bonds, pack more densely and decrease fluidity.[3]
Impact on Membrane Thickness and Permeability
The incorporation of very-long-chain fatty acids (VLCFAs) into membrane lipids can significantly increase the thickness of the lipid bilayer.[4] This alteration in thickness can influence the activity of transmembrane proteins and modulate the passive diffusion of small molecules across the membrane. While a thicker, more ordered membrane generally exhibits lower permeability, the precise effects are dependent on the specific lipid composition.
Long-Chain Fatty Acid Esters in Cellular Signaling
LCFAes are not merely passive structural components; they are active participants in a multitude of signaling pathways, regulating processes from inflammation to metabolism.
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
FAHFAs are a relatively recently discovered class of endogenous lipids with potent anti-inflammatory and anti-diabetic properties.[5] They are esters of a fatty acid and a hydroxy fatty acid.
-
Signaling in Glucose Homeostasis: Certain FAHFAs, such as palmitic acid esters of hydroxy stearic acid (PAHSAs), have been shown to improve glucose tolerance and insulin sensitivity. They can potentiate glucose-stimulated insulin secretion from pancreatic β-cells and enhance glucose uptake in adipocytes.
-
Anti-inflammatory Effects: FAHFAs can attenuate the production of pro-inflammatory cytokines by macrophages.
N-Acyl Ethanolamines (NAEs)
NAEs are a class of lipid mediators that include the endocannabinoid anandamide (N-arachidonoylethanolamine). They are formed from the condensation of a long-chain fatty acid and ethanolamine.
-
Neuromodulation and Pain Perception: Anandamide is a well-known agonist of cannabinoid receptors (CB1 and CB2) in the central nervous system, playing a role in pain sensation, mood, and appetite.
-
Inflammation and Immunity: NAEs can exert anti-inflammatory effects through various receptor-dependent and -independent mechanisms.
Quantitative Data on Long-Chain Fatty Acid Esters
The following tables summarize key quantitative data regarding the effects and presence of LCFAes in biological systems.
Table 1: Effects of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) on Membrane Properties
| VLC-PUFA:DSPC (mol %) | Mean Molecular Area (Ų/molecule) | Compression Modulus Increase (mN/m) | DSPC Flip-Flop Rate Increase |
| 0 (Control) | 47.1 ± 0.7 | - | - |
| 0.1 | 15,000 | 28 | 4-fold |
| 1 | 1,100 | Not reported | Not reported |
| 10 | 91 | Not reported | Not reported |
| Data from a study on VLC-PUFA 32:6 n-3 in 1,2-distearoyl-sn-3-glycero-phosphocholine (DSPC) lipid monolayers. |
Table 2: Concentration of Representative FAHFAs in Human and Mouse Tissues
| FAHFA Isomer | Human Plasma (ng/mL) | Mouse Adipose Tissue (ng/g) |
| 9-PAHSA | ~15-30 | ~50-150 |
| 12-PAHSA | ~5-15 | ~20-80 |
| 9-OAHSA | ~10-25 | ~40-120 |
| Concentrations can vary significantly based on physiological state and analytical methodology. |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of LCFAes. The following sections provide step-by-step protocols for key experimental techniques.
Lipid Extraction and Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Lipidomics
This protocol provides a general workflow for the extraction and analysis of a broad range of lipids, including LCFAes, from biological samples.
Methodology:
-
Sample Preparation:
-
For tissues, weigh approximately 50 mg and homogenize in a mixture of chloroform:methanol (2:1, v/v).
-
For plasma, use 40 µL and add to the chloroform:methanol mixture.
-
For adherent cells, wash the cell pellet with a rinsing solution and resuspend in the extraction solvent.
-
Include an internal standard mix (e.g., SPLASH LIPIDOMIX) for quantification.
-
-
Lipid Extraction (Folch Method):
-
Vortex the sample homogenate vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Collection and Drying:
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen gas at 30°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol).
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Utilize a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate.
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid classes.
-
-
Data Processing:
-
Process the raw data using software such as MSConvert for file conversion and subsequent analysis with feature detection and alignment tools.
-
Identify and quantify lipids by comparing their mass-to-charge ratios (m/z) and retention times to known standards or lipid databases.
-
Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is the gold standard for determining the fatty acid composition of lipids.
Methodology:
-
Lipid Extraction: Extract total lipids from the sample as described in the LC-MS/MS protocol (Section 5.1).
-
Transesterification to FAMEs:
-
To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at 80°C for 1 hour to convert fatty acids to their methyl esters.
-
-
FAMEs Extraction:
-
After cooling, add hexane and water to the reaction mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
Sample Preparation for GC-MS:
-
Dry the hexane extract under a stream of nitrogen.
-
Resuspend the FAMEs in a small volume of hexane for injection into the GC-MS.
-
-
GC-MS Conditions:
-
Use a capillary column suitable for FAMEs analysis (e.g., a wax-type or biscyanopropyl phase column).
-
Employ a temperature gradient program to separate FAMEs based on their chain length and degree of unsaturation.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards.
-
Quantify the relative abundance of each fatty acid by integrating the peak areas in the chromatogram.
-
Measurement of Membrane Fluidity using Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique used to measure the lateral diffusion of fluorescently labeled molecules within a membrane, providing a direct measure of membrane fluidity.
Methodology:
-
Sample Labeling:
-
Label the membrane of interest with a lipophilic fluorescent probe (e.g., a fluorescent lipid analog).
-
-
Microscopy Setup:
-
Use a laser-scanning confocal microscope equipped for FRAP experiments.
-
-
FRAP Procedure:
-
Acquire a pre-bleach image of the fluorescently labeled membrane to establish a baseline fluorescence intensity.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the membrane.
-
Acquire a time-lapse series of images of the bleached region at a lower laser intensity to monitor the recovery of fluorescence as unbleached probes diffuse into the ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity within the ROI over time.
-
Plot the fluorescence recovery curve and fit it to a mathematical model to calculate the diffusion coefficient (D) and the mobile fraction (Mf) of the fluorescent probe. These parameters provide quantitative measures of membrane fluidity.
-
Conclusion and Future Directions
Long-chain fatty acid esters are indispensable players in the structure and function of biological membranes. Their roles as modulators of membrane biophysics, key signaling molecules, and sensitive biomarkers are areas of intense research. The detailed experimental protocols provided in this guide offer a robust framework for investigating the multifaceted contributions of these lipids to cellular physiology and pathology.
Future research will likely focus on elucidating the specific protein targets of signaling LCFAes, understanding the intricate regulation of their biosynthesis and degradation, and exploring their therapeutic potential for a variety of diseases, including metabolic disorders and inflammatory conditions. The continued development of advanced analytical techniques will be paramount in unraveling the full complexity of the membrane lipidome and the critical functions of long-chain fatty acid esters within it.
References
- 1. Synthesis of very long chain fatty acid methyl esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. lipotype.com [lipotype.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods | Semantic Scholar [semanticscholar.org]
- 5. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods [mdpi.com]
Stearyl arachidate safety data sheet and handling precautions.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for stearyl arachidate (CAS No. 22432-79-7). The information is compiled for professionals in research and drug development who may handle this substance.
Chemical and Physical Properties
This compound is the ester of stearyl alcohol and arachidic acid. It belongs to the class of wax esters, which are generally characterized by their low reactivity and low toxicity.
| Property | Value | Source |
| Molecular Formula | C₃₈H₇₆O₂ | [1][2][3] |
| Molecular Weight | 565.01 g/mol | [1][2] |
| Appearance | Solid | |
| Synonyms | Octadecyl eicosanoate, Stearyl eicosanoate, Arachidic acid stearyl ester | |
| CAS Number | 22432-79-7 |
Hazard Identification and Toxicological Data
This compound is not classified as a hazardous substance according to available data. However, as with any chemical, it should be handled with appropriate care. The primary hazard associated with this compound is the potential for mild irritation upon contact.
Due to the limited availability of specific toxicological data for this compound, this guide presents data for a structurally similar long-chain fatty acid ester, which can be used as a reasonable surrogate for assessing potential hazards. The following tables summarize acute toxicity and irritation data for a comparable substance.
Table 1: Acute Toxicity Data (Surrogate Substance)
| Endpoint | Result | Species | Method |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | OECD Guideline (inferred) |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Rat | OECD Guideline 404 (inferred) |
Data inferred from studies on glycerides, castor-oil-mono-, hydrogenated, acetates (COMGHA).
Table 2: Irritation Data (Surrogate Substance)
| Endpoint | Result | Species | Method |
| Skin Irritation | Slightly irritating (reversible) | Rabbit | OECD Guideline 404 |
| Eye Irritation | Slightly irritating (reversible) | Rabbit | OECD Guideline |
Data inferred from studies on glycerides, castor-oil-mono-, hydrogenated, acetates (COMGHA).
Experimental Protocols
While specific experimental protocols for this compound were not found, the toxicological assessments for similar long-chain fatty acid esters are typically conducted following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). The following represents a generalized methodology for acute dermal toxicity testing.
General Protocol: Acute Dermal Toxicity Study (as per OECD 402)
-
Objective: To determine the potential for a substance to cause adverse effects when applied to the skin in a single dose.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically 8-12 weeks old. Both sexes are used.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.
-
Dose Level and Administration: A limit test is often performed first at a dose of 2000 mg/kg body weight. The substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure Duration: The substance is kept in contact with the skin for 24 hours.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity immediately after dosing and periodically for 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity, and behavior pattern. Body weights are recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated if mortality occurs. If no mortality is observed at the limit dose, the LD50 is determined to be greater than that dose.
Handling Precautions and Personal Protective Equipment
Proper handling of this compound is essential to minimize exposure and ensure a safe working environment. The following logical workflow outlines the recommended handling procedures.
Caption: Logical workflow for handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts may be necessary.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if a large amount is swallowed or if symptoms develop.
Fire Fighting Measures and Storage
Fire Fighting:
-
Extinguishing Media: Use dry chemical, carbon dioxide, foam, or water spray.
-
Specific Hazards: As a waxy solid, it is combustible. Fire may produce irritating or toxic gases (carbon monoxide, carbon dioxide).
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed when not in use.
Experimental Workflow and Signaling Pathways
Due to the low toxicity profile of this compound, there are no established signaling pathways associated with its toxicology. The primary biological interaction is expected to be minimal, with any irritation likely resulting from non-specific physical interaction with tissues.
The following diagram illustrates a general workflow for assessing the safety of a new chemical entity like this compound, from initial characterization to risk assessment.
Caption: General experimental workflow for chemical safety assessment.
This guide provides a comprehensive overview based on currently available information. It is crucial to consult the most recent Safety Data Sheet from the supplier before handling this compound and to conduct a thorough risk assessment for any specific experimental procedures.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl arachidate, the ester of stearyl alcohol and arachidic acid, is a waxy solid lipid that is gaining prominence in biochemical applications, primarily as a critical reagent in the formulation of sophisticated drug delivery systems and high-performance cosmetic products. While its direct role as a reactive agent in traditional biochemical assays is not extensively documented, its function as a matrix-forming excipient in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) is a key area of research. This technical guide provides an in-depth exploration of the core biochemical uses of this compound, focusing on its application in drug delivery and cosmetics, supported by quantitative data, detailed experimental protocols, and visualizations of relevant scientific workflows.
Introduction: The Emerging Role of this compound in Formulation Science
This compound (C38H76O2) is a saturated wax ester valued for its biocompatibility, biodegradability, and physicochemical properties that make it an excellent candidate for creating stable lipid-based nanocarriers.[1][2] Its primary application lies in its use as a solid lipid matrix, where it encapsulates active pharmaceutical ingredients (APIs) or cosmetic agents, enabling controlled release, enhanced stability, and improved bioavailability.[3][4] This guide will delve into the technical specifics of harnessing this compound as a key reagent in these advanced formulations.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C38H76O2 | [2] |
| Molecular Weight | 565.01 g/mol | |
| CAS Number | 22432-79-7 | |
| Appearance | White waxy solid/flakes | |
| Purity | >99% (research grade) | |
| Storage | Room temperature | |
| Solubility | Insoluble in water |
Core Application: this compound in Lipid Nanoparticle Drug Delivery Systems
The most significant biochemical application of this compound is as a primary matrix component in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These nanoparticles serve as advanced drug delivery vehicles.
Role as a Solid Lipid Matrix
In SLNs and NLCs, this compound provides a solid core that encapsulates the drug, protecting it from degradation and controlling its release profile. The lipid matrix can be engineered to release the drug in response to specific physiological triggers.
Formulation of this compound-Based Nanoparticles
The following experimental protocol outlines a common method for the preparation of SLNs using a lipid matrix that can be composed of or include this compound.
Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from methodologies used for lipids with similar properties, such as stearic acid.
Materials:
-
This compound (or a blend with other lipids)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., soy lecithin)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Ultrasonicator (probe sonicator)
-
Water bath
-
Magnetic stirrer
-
Particle size analyzer
-
Zeta potential analyzer
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Preparation of Lipid Phase:
-
Accurately weigh the this compound and the API.
-
Melt the this compound by heating it in a water bath to approximately 5-10°C above its melting point.
-
Disperse the API in the molten lipid under continuous stirring to ensure a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to ultrasonication for 3-5 minutes to reduce the droplet size to the nanometer range.
-
Rapidly cool the resulting nanoemulsion in an ice bath while stirring to solidify the lipid nanoparticles.
-
-
Purification (Optional):
-
The SLN dispersion can be centrifuged or dialyzed to remove excess surfactant and unencapsulated drug.
-
dot
Caption: Workflow for the preparation of this compound-based Solid Lipid Nanoparticles.
Characterization of this compound Nanoparticles
Quantitative analysis is crucial to ensure the quality and efficacy of the formulated nanoparticles.
Table 2: Key Characterization Parameters for this compound SLNs
| Parameter | Method | Typical Values | Significance |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-500 nm, PDI < 0.3 | Affects stability, cellular uptake, and in vivo fate. |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -40 mV | Indicates colloidal stability; a higher absolute value prevents aggregation. |
| Entrapment Efficiency (EE%) & Drug Loading (DL%) | HPLC | Varies with API | Quantifies the amount of drug successfully encapsulated. |
| In Vitro Drug Release | Dialysis Bag Method | Biphasic: initial burst followed by sustained release | Predicts the drug release profile in a physiological environment. |
| In Vitro Cytotoxicity | MTT Assay on relevant cell lines | IC50 values dependent on API and concentration | Assesses the safety of the nanoparticle formulation. |
This compound in Topical and Cosmetic Formulations
Beyond drug delivery, this compound and similar esters are widely used as emollients and thickening agents in cosmetics and personal care products.
Mechanism of Action as an Emollient
As an emollient, stearyl stearate, a closely related compound, forms a protective, non-greasy film on the skin's surface. This film reduces transepidermal water loss (TEWL), thereby increasing skin hydration and smoothness. This compound is expected to function similarly due to its chemical nature.
Experimental Protocol: Assessment of Skin Permeation using Franz Diffusion Cells
This protocol is a standard method to evaluate the skin penetration of topical formulations.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin
-
Phosphate-buffered saline (PBS) as receptor fluid
-
Topical formulation containing this compound
-
HPLC system for quantification
Methodology:
-
Skin Preparation:
-
Excised skin is mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
-
Experimental Setup:
-
The receptor compartment is filled with PBS, maintained at 37°C, and stirred continuously.
-
A known quantity of the topical formulation is applied to the skin surface in the donor compartment.
-
-
Sampling and Analysis:
-
At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh PBS.
-
The concentration of the active ingredient that has permeated the skin is quantified using HPLC.
-
dot
Caption: Workflow for in vitro skin permeation studies using Franz diffusion cells.
Signaling Pathways and Logical Relationships
While this compound itself is not directly implicated as a signaling molecule, the lipid nanoparticles formulated with it can influence cellular signaling pathways. The primary mechanism is through the targeted delivery of APIs that modulate these pathways. For instance, lipid nanoparticles can be designed to deliver mRNA or small molecule inhibitors to specific cells, thereby influencing immune signaling or cancer progression pathways.
dot
Caption: Logical relationship of LNP-mediated modulation of cellular signaling pathways.
Conclusion
This compound serves as a pivotal reagent in modern formulation science, primarily within the realms of drug delivery and cosmetics. Its utility is centered on its role as a solid lipid matrix, enabling the creation of stable and effective nanoparticle systems for the controlled delivery of active compounds. While direct biochemical reactivity in assays is not its primary function, its impact on the bioavailability and efficacy of encapsulated molecules makes it a subject of significant interest for researchers and developers in the pharmaceutical and cosmetic industries. Future research may further elucidate more direct biological interactions of this compound and its metabolites, but its current standing as a key formulation excipient is well-established.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Stearyl Arachidate
Introduction
Stearyl arachidate (also known as octadecyl icosanoate) is a wax ester, a class of lipids known for their use in a variety of industrial and pharmaceutical applications. Structurally, it is the ester formed from stearyl alcohol and arachidic acid. Its properties make it a valuable compound for formulation studies in drug delivery, as an emollient in cosmetics, and as a high-purity standard for analytical applications. This document provides a comprehensive, two-step protocol for the laboratory synthesis of this compound, beginning with the reduction of stearic acid to stearyl alcohol, followed by its esterification with arachidic acid.
Overall Synthesis Scheme
The synthesis is performed in two primary stages:
-
Reduction: Stearic acid is reduced to form stearyl alcohol. This protocol utilizes a catalytic hydrogenation approach.
-
Esterification: The resulting stearyl alcohol is reacted with arachidic acid in a base-catalyzed esterification reaction to yield the final product, this compound.
Protocol 1: Reduction of Stearic Acid to Stearyl Alcohol
This protocol details the conversion of stearic acid to stearyl alcohol via catalytic hydrogenation. The procedure is adapted from established methods for fatty acid reduction.[1]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | >98% | Sigma-Aldrich | |
| Ru-Sn/N-C Catalyst | - | - | - | Custom/Specialty | N-modified carbon support with Ruthenium and Tin. Alternatively, other hydrogenation catalysts like Co/SiO₂ can be used.[2] |
| Hydrogen (H₂) Gas | H₂ | 2.02 | High Purity | Airgas | Use in a well-ventilated area. |
| Water | H₂O | 18.02 | Distilled | Solvent | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | VWR | For drying |
Equipment
-
High-pressure batch reactor (autoclave) with magnetic stirring and temperature control
-
Heating mantle
-
Schlenk line or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware: Round-bottom flasks, beakers, graduated cylinders
-
Filtration apparatus (Büchner funnel, filter paper)
Experimental Procedure
-
Reactor Setup: Add stearic acid (e.g., 56.9 g, 0.2 mol), Ru-Sn/N-C catalyst, and water to the high-pressure reactor.
-
Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove any air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 5 MPa (50 bar).[1]
-
Reaction: Begin stirring and heat the reactor to 140-180°C. Maintain these conditions for the duration of the reaction (typically 4-6 hours, reaction progress can be monitored by TLC or GC).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a fume hood.
-
Extraction: Open the reactor and transfer the contents to a separatory funnel. Extract the product with diethyl ether.
-
Washing and Drying: Wash the organic layer with distilled water to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude stearyl alcohol.
-
Purification: The product can be further purified by recrystallization from ethanol if necessary. A typical yield for this reduction is approximately 82%.[1]
Protocol 2: Synthesis of this compound via Esterification
This protocol describes the base-catalyzed esterification of the synthesized stearyl alcohol with arachidic acid. The methodology is based on analogous wax ester syntheses.[1]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| Stearyl Alcohol | C₁₈H₃₈O | 270.49 | >98% | From Protocol 1 | |
| Arachidic Acid | C₂₀H₄₀O₂ | 312.54 | >99% | Sigma-Aldrich | Also known as icosanoic acid. |
| Potassium Hydroxide (KOH) | KOH | 56.11 | ACS Grade | Fisher Scientific | Catalyst |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific | Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | VWR | For drying |
Equipment
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Experimental Procedure
-
Reactant Setup: In a round-bottom flask, dissolve stearyl alcohol (e.g., 40.00 g, 0.148 mol) and arachidic acid (equimolar amount, 46.25 g, 0.148 mol) in diethyl ether (approx. 200 ml).
-
Catalyst Addition: Add potassium hydroxide (KOH) as a catalyst, approximately 3% of the total reactant weight.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux with constant stirring for 6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting materials.
-
Catalyst Removal: After cooling, transfer the reaction mixture to a separatory funnel. Wash with warm distilled water to remove the water-soluble KOH catalyst.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter the solution and remove the diethyl ether using a rotary evaporator to obtain the crude this compound.
-
Purification: The final product, a waxy solid, can be separated from unreacted starting materials by recrystallization, taking advantage of differences in melting points. The expected yield is typically high, around 85-90%.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₃₈H₇₆O₂ |
| Molar Mass | 565.01 g/mol |
| Appearance | White to yellowish waxy solid |
| CAS Number | 22432-79-7 |
Spectroscopic Data (Expected)
-
FT-IR (KBr, cm⁻¹): The IR spectrum is expected to show the disappearance of the broad O-H stretch from the alcohol and carboxylic acid and the appearance of a strong C=O ester stretch around 1740 cm⁻¹. Other prominent peaks will include C-H aliphatic stretches (2920–2850 cm⁻¹) and a C-O stretch (around 1170 cm⁻¹).
-
¹H NMR (CDCl₃, δ): Expected signals include a triplet around 4.05 ppm (–CH₂–O–C=O), a triplet around 2.25 ppm (–CH₂–C=O), a large multiplet in the 1.2-1.4 ppm range for the bulk of the methylene (–CH₂–) groups, and terminal methyl (–CH₃) group signals appearing as triplets around 0.90 ppm.
-
¹³C NMR (CDCl₃, δ): Key expected signals include the ester carbonyl carbon (C=O) around 174 ppm, the carbon of the ester linkage (–CH₂–O–) around 65 ppm, and a series of signals for the aliphatic carbons between 14 and 35 ppm.
Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
References
Application of Stearyl Arachidate in Controlled Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl arachidate, the ester of stearyl alcohol and arachidic acid, is a wax ester that holds significant promise as a lipid excipient in the development of controlled drug delivery systems. Its high lipophilicity, biocompatibility, and solid-state at physiological temperatures make it an excellent candidate for formulating lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems can enhance the bioavailability of poorly water-soluble drugs, provide sustained release, and offer potential for targeted drug delivery.
This document provides detailed application notes and experimental protocols for utilizing this compound in the formulation and characterization of controlled drug delivery systems. The information is compiled to assist researchers in harnessing the potential of this lipid for advanced pharmaceutical applications.
Data Presentation: Quantitative Insights
The following tables summarize typical quantitative data for lipid nanoparticles formulated with stearic acid, the primary component of this compound. These values can be considered as a baseline for developing this compound-based systems.
Table 1: Physicochemical Properties of Stearic Acid-Based Lipid Nanoparticles
| Parameter | Solid Lipid Nanoparticles (SLN) | Nanostructured Lipid Carriers (NLC) | Reference |
| Particle Size (nm) | 150 - 300 | 100 - 250 | [1] |
| Polydispersity Index (PDI) | < 0.3 | < 0.25 | [1][2] |
| Zeta Potential (mV) | -20 to -40 | -25 to -50 | [1] |
| Encapsulation Efficiency (%) | 70 - 95 | > 80 | [3] |
| Drug Loading (%) | 1 - 10 | 5 - 15 |
Table 2: In Vitro Drug Release Characteristics from Stearic Acid-Based Nanoparticles
| Time Point | Cumulative Drug Release (%) - SLN | Cumulative Drug Release (%) - NLC | Release Kinetics Model | Reference |
| 1 h | 10 - 20 (Initial Burst) | 5 - 15 (Initial Burst) | Higuchi, Korsmeyer-Peppas | |
| 8 h | 40 - 60 | 30 - 50 | Higuchi, Korsmeyer-Peppas | |
| 24 h | 70 - 90 | 60 - 80 | Higuchi, Korsmeyer-Peppas |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol describes the hot homogenization technique, a widely used and scalable method for SLN production.
Materials:
-
This compound (Solid lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Lipid Phase:
-
Melt the this compound at a temperature approximately 5-10°C above its melting point.
-
Disperse the lipophilic API into the molten lipid under continuous stirring to ensure a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 10,000 - 20,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Perform 3-5 homogenization cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point throughout this process.
-
-
Nanoparticle Solidification:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath under gentle stirring. This allows the lipid to recrystallize and form solid nanoparticles.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis or centrifugation.
-
Protocol 2: Characterization of this compound-Based Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Laser Doppler Velocimetry (LDV) is used to determine the zeta potential.
-
Procedure:
-
Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Zetasizer or similar instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Principle: The amount of encapsulated drug is determined by separating the nanoparticles from the aqueous medium containing the free drug.
-
Procedure:
-
Separate the unencapsulated drug from the nanoparticle dispersion using ultracentrifugation or centrifugal filter units.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate EE and DL using the following equations:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol utilizes the dialysis bag method to evaluate the drug release profile from the nanoparticles.
Materials:
-
Drug-loaded nanoparticle dispersion
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Thermostatically controlled water bath
Procedure:
-
Preparation:
-
Soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Place a known volume of the drug-loaded nanoparticle dispersion into the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Immerse the dialysis bag in a beaker containing a defined volume of the release medium.
-
Maintain the temperature at 37°C and stir the medium at a constant speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release versus time.
-
Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
-
Concluding Remarks
This compound presents a valuable lipid matrix for the formulation of controlled drug delivery systems. The protocols and data provided herein offer a comprehensive guide for researchers and drug development professionals to explore its applications. The inherent properties of this compound, combined with the versatility of nanoparticle technology, can lead to the development of novel and effective therapeutic products with improved performance and patient compliance. Further optimization of formulations and processes will be crucial for translating these promising systems from the laboratory to clinical practice.
References
Application Notes & Protocols: Formulation of Stearyl Arachidate-Based Topical Creams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating, characterizing, and evaluating stearyl arachidate-based topical creams for dermatological research. This compound, a wax ester, can function as an effective emollient, thickener, and stabilizer in the oil phase of emulsion systems, making it a valuable excipient for topical drug delivery.
Formulation Development
Topical creams are typically oil-in-water (O/W) or water-in-oil (W/O) emulsions. An O/W emulsion is often preferred for dermatological applications due to its non-greasy feel and ease of application.[1] The following section details a model O/W formulation incorporating this compound.
Model Formulation: Oil-in-Water (O/W) Cream
This model formulation is designed for stability and effective delivery of an Active Pharmaceutical Ingredient (API). The components are selected to ensure skin compatibility and desirable sensory properties.[2][3]
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | This compound | Emollient, Thickener, Stabilizer | 3.0 - 8.0 |
| Cetyl Alcohol | Thickener, Emollient | 2.0 - 5.0 | |
| Stearic Acid | Thickener, Emulsifier | 5.0 - 15.0 | |
| Isopropyl Myristate | Emollient, Penetration Enhancer | 4.0 - 10.0 | |
| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | 0.5 - 2.0 | |
| Aqueous Phase | Purified Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.0 - 7.0 | |
| Triethanolamine | Neutralizing Agent (pH adjuster) | 0.5 - 1.5 | |
| Methylparaben | Preservative | 0.1 - 0.3 |
Cream Preparation Protocol
The formulation of an O/W cream involves the emulsification of a heated oil phase into a heated aqueous phase.[4][5]
-
Oil Phase Preparation : In a suitable vessel, combine this compound, cetyl alcohol, stearic acid, and isopropyl myristate. If the API is oil-soluble, incorporate it into this phase. Heat the mixture to 75-80°C with continuous stirring until all components are melted and a homogenous mixture is formed.
-
Aqueous Phase Preparation : In a separate vessel, dissolve glycerin and methylparaben in purified water. Heat this aqueous phase to 75-80°C. Add triethanolamine to this phase.
-
Emulsification : Slowly add the heated oil phase to the heated aqueous phase while homogenizing at a moderate speed (e.g., 2000-5000 rpm) using a high-shear mixer.
-
Cooling : Continue homogenization for 5-10 minutes post-addition. Then, reduce the mixing speed and allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
Final Steps : Once the cream has cooled, perform final characterization tests such as pH measurement and viscosity. Package the final product in appropriate inert containers.
Experimental Protocols & Characterization
The quality, stability, and performance of the formulated cream must be rigorously assessed.
Physicochemical Characterization
These tests ensure the cream meets the required physical standards for a topical product.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Homogeneous, smooth texture, white to off-white, free from lumps. |
| pH | Calibrated pH meter on a 5% w/v cream dispersion in purified water. | 4.5 - 6.5 (compatible with skin pH). |
| Viscosity | Brookfield Viscometer with an appropriate spindle at a controlled temperature (e.g., 25°C). | Consistent viscosity that ensures good spreadability and retention on the skin. |
| Spreadability | Parallel plate method: A known weight of cream is placed between two glass plates, and the diameter of the spread circle is measured after a specified weight is applied for a set time. | Easy to spread without excessive drag. |
| Homogeneity | Microscopic examination under magnification to assess globule size distribution and check for the presence of crystals or foreign matter. | Uniform distribution of oil globules. |
Accelerated Stability Studies
Accelerated stability testing is conducted to predict the shelf-life of the product by subjecting it to elevated stress conditions.
-
Sample Storage : Store the cream samples in their final packaging at 40°C ± 2°C and 75% ± 5% relative humidity (RH) for a period of 3 to 6 months.
-
Testing Intervals : Withdraw samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).
-
Evaluation : At each interval, evaluate the samples for their physicochemical properties as detailed in Table 2. Also, perform an assay to determine the concentration of the API to check for degradation.
-
Analysis : Look for any significant changes in appearance, pH, viscosity, or API concentration. The product is considered stable if there is no phase separation, creaming, or significant degradation of the API.
In Vitro Release Testing (IVRT) Protocol
IVRT is a critical tool for assessing the performance of topical formulations by measuring the rate at which the API is released from the cream base. This method is essential for quality control and ensuring batch-to-batch consistency.
-
Apparatus : Utilize a vertical diffusion cell system (e.g., Franz Diffusion Cell).
-
Membrane Preparation : Place a synthetic, inert membrane (e.g., polysulfone, cellulose acetate) between the donor and receptor chambers of the diffusion cell.
-
Receptor Medium : Fill the receptor chamber with a suitable medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions) and maintain it at 37°C to simulate physiological temperature.
-
Sample Application : Apply a finite dose of the this compound-based cream uniformly onto the surface of the membrane in the donor chamber.
-
Sampling : At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Quantification : Analyze the collected samples for API concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis : Plot the cumulative amount of API released per unit area against the square root of time. The slope of the linear portion of the curve represents the release rate.
Ex Vivo Skin Permeation Testing (IVPT) Protocol
IVPT is used to evaluate the rate and extent of drug permeation into and through the skin layers, providing insights into the formulation's potential in vivo efficacy and safety.
-
Apparatus : Use a Franz Diffusion Cell system as in IVRT.
-
Skin Preparation : Use excised human or animal skin (porcine skin is a common model due to its similarity to human skin). Shave the skin to remove hair, and separate the full-thickness skin. Mount the skin on the diffusion cell with the stratum corneum facing the donor compartment.
-
Experimental Conditions : Follow the same procedure as IVRT (Steps 3-7), applying the cream to the stratum corneum.
-
Data Analysis : In addition to analyzing the receptor fluid, at the end of the experiment, the skin can be removed, washed, and analyzed. The amount of drug retained in different skin layers (stratum corneum, epidermis, dermis) can be quantified to understand the drug's distribution within the skin.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram outlines the logical flow from cream formulation to comprehensive evaluation.
Relevant Signaling Pathway in Dermatology
Topical therapies often target inflammatory or proliferative pathways within the skin. The EGFR/PI3K/AKT pathway is critical in regulating cell growth and survival and is implicated in skin disorders like psoriasis. An effective topical cream can deliver an API to modulate this pathway.
References
- 1. kuey.net [kuey.net]
- 2. Topical Drug Development Excipients & Formuation Ingredients - Polymers, Agents, Thickeners - Lubrizol [lubrizol.com]
- 3. Generic Development of Topical Dermatologic Products: Formulation Development, Process Development, and Testing of Topical Dermatologic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Stearyl Arachidate: A Versatile Lipid for Advanced Nanoparticle Formulations
Application Notes & Protocols for Researchers in Drug Development
Introduction
Stearyl arachidate, the ester of stearyl alcohol and arachidic acid, is a solid lipid that is gaining attention in the field of drug delivery. Its high lipophilicity, biocompatibility, and solid-state at physiological temperatures make it a compelling candidate for the formulation of lipid-based nanoparticles, including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These nanoparticle systems offer numerous advantages for drug delivery, such as enhanced bioavailability of poorly soluble drugs, controlled and sustained release profiles, and the potential for targeted delivery. This document provides detailed application notes and experimental protocols for the utilization of this compound as a core lipid component in the development of advanced nanoparticle drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing robust and effective nanoparticle formulations.
| Property | Value | Reference |
| Chemical Name | Octadecyl eicosanoate | [1][2] |
| Synonyms | Stearyl eicosanoate, Arachidic acid stearyl ester | [1][2][3] |
| CAS Number | 22432-79-7 | |
| Molecular Formula | C₃₈H₇₆O₂ | |
| Molecular Weight | 565.01 g/mol | |
| Boiling Point | 569.4 °C at 760 mmHg | |
| Physical State | Solid | |
| Storage Conditions | -20°C |
Application Notes
This compound's utility in nanoparticle formulations stems from its solid lipid nature, which allows for the formation of a structured lipid matrix capable of entrapping therapeutic agents.
Key Advantages in Nanoparticle Formulations:
-
Controlled Drug Release: The solid matrix of this compound can provide a sustained release of the encapsulated drug, which is governed by diffusion and lipid matrix degradation. This can help in reducing dosing frequency and improving patient compliance.
-
Enhanced Stability: As a solid lipid, this compound can protect labile drugs from chemical degradation, enhancing the overall stability of the formulation.
-
Biocompatibility: Composed of naturally occurring fatty acids and alcohols, this compound is expected to be biodegradable and biocompatible, reducing the risk of toxicity.
-
Improved Bioavailability: For poorly water-soluble drugs, encapsulation within a lipid matrix can improve their oral bioavailability.
Considerations for Formulation Development:
-
Lipid Polymorphism: Like many solid lipids, this compound may exhibit polymorphism, which can influence drug loading and release characteristics. The manufacturing process should be carefully controlled to ensure the formation of a stable crystalline structure.
-
Surfactant Selection: The choice of surfactant is critical for stabilizing the nanoparticle dispersion and preventing aggregation. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant should be optimized to ensure the formation of small, uniform nanoparticles.
-
Drug Solubility in the Lipid Melt: For efficient encapsulation, the active pharmaceutical ingredient (API) should have adequate solubility in the molten this compound.
Experimental Protocols
The following protocols are provided as a starting point for the formulation and characterization of this compound-based nanoparticles. Optimization of these protocols will be necessary depending on the specific API and desired nanoparticle characteristics.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol is adapted from general methods for preparing SLNs using lipids with similar properties to this compound.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound at a temperature approximately 5-10°C above its melting point.
-
Disperse or dissolve the API in the molten lipid under continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Perform 3-5 homogenization cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point throughout this process.
-
-
Nanoparticle Solidification:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath under gentle stirring. The cooling process allows the lipid to recrystallize and form solid nanoparticles.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis or centrifugation.
-
Experimental Workflow for SLN Preparation by HPH
Caption: Workflow for preparing this compound SLNs via HPH.
Protocol 2: Characterization of this compound Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument.
-
Perform measurements in triplicate at 25°C.
-
2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:
-
Technique: Ultracentrifugation followed by a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Procedure:
-
Separate the unencapsulated drug from the nanoparticle dispersion by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).
-
Carefully collect the supernatant containing the free drug.
-
Quantify the amount of free drug in the supernatant (W_free).
-
Calculate the EE and DL using the following equations:
EE (%) = [(W_total - W_free) / W_total] x 100
DL (%) = [(W_total - W_free) / W_lipid] x 100
Where:
-
W_total is the total amount of drug used in the formulation.
-
W_lipid is the total amount of lipid used in the formulation.
-
Example Characterization Data
The following table presents hypothetical yet realistic characterization data for this compound-based nanoparticles prepared using the HPH method. These values should serve as a benchmark for formulation optimization.
| Formulation Code | This compound (%) | Surfactant (%) | API (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| SA-SLN-F1 | 5 | 1.0 | 0.5 | 180 ± 5 | 0.21 ± 0.02 | -25.3 ± 1.2 | 85 ± 3 |
| SA-SLN-F2 | 5 | 2.0 | 0.5 | 150 ± 7 | 0.18 ± 0.03 | -28.1 ± 1.5 | 88 ± 4 |
| SA-SLN-F3 | 10 | 1.0 | 0.5 | 250 ± 10 | 0.28 ± 0.04 | -22.5 ± 1.8 | 78 ± 5 |
| SA-SLN-F4 | 10 | 2.0 | 0.5 | 210 ± 8 | 0.24 ± 0.02 | -26.7 ± 1.3 | 82 ± 3 |
*Data are presented as mean ± standard deviation (n=3).
Structural Representation of a this compound SLN
The diagram below illustrates the general structure of a drug-loaded Solid Lipid Nanoparticle formulated with this compound.
Structure of a this compound Solid Lipid Nanoparticle
Caption: Diagram of a drug-loaded this compound SLN.
Conclusion
This compound presents a promising avenue for the development of novel lipid nanoparticle-based drug delivery systems. Its physicochemical properties are well-suited for creating stable, biocompatible nanoparticles capable of providing controlled drug release. The protocols and data presented herein offer a foundational framework for researchers to explore the potential of this compound in their formulation development endeavors. Further optimization and characterization are essential to tailor these nanoparticle systems for specific therapeutic applications.
References
Application Notes and Protocols for Creating Stable Stearyl Arachidate Emulsions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl arachidate, a wax ester formed from stearyl alcohol and arachidic acid, is a lipophilic compound with potential applications in cell culture and drug delivery. Its utility is contingent on the ability to form stable, biocompatible emulsions that can be effectively delivered to cells in an aqueous culture environment. These application notes provide a detailed protocol for the preparation and characterization of stable oil-in-water (O/W) this compound emulsions suitable for cell culture experiments. Additionally, potential cellular effects and associated signaling pathways are discussed.
Materials and Methods
Materials
-
This compound (CAS: 22432-79-7)
-
Biocompatible, non-ionic surfactant (e.g., Polysorbate 80 (Tween 80), Poloxamer 188 (Pluronic F68))
-
Cell culture grade water (WFI or equivalent)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for the cell line of interest
Equipment
-
High-shear homogenizer
-
High-pressure homogenizer or sonicator
-
Heated magnetic stirrer
-
Beakers and other laboratory glassware
-
Sterile syringe filters (0.22 µm)
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis
-
Light microscope
-
Autoclave
Experimental Protocols
Protocol 1: Preparation of this compound Emulsion
This protocol is based on the hot homogenization method, a common technique for creating stable wax emulsions.
-
Preparation of the Oil Phase:
-
Add the desired concentration of the oil-soluble surfactant to the molten this compound.
-
Preparation of the Aqueous Phase:
-
In a separate beaker, heat the cell culture grade water to the same temperature as the oil phase.
-
If using a water-soluble surfactant, dissolve it in the heated water.
-
-
Pre-emulsification:
-
Slowly add the hot aqueous phase to the molten oil phase while stirring vigorously with a heated magnetic stirrer.
-
Continue stirring for 10-15 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-shear homogenizer and process for 5-10 minutes.
-
For a smaller particle size and more stable emulsion, further process the emulsion using a high-pressure homogenizer (multiple passes may be required) or a high-energy sonicator.
-
-
Cooling:
-
Rapidly cool the emulsion to room temperature by placing the container in an ice bath while stirring gently. This rapid cooling helps to solidify the this compound nanoparticles and prevent aggregation.
-
-
Sterilization:
-
For cell culture applications, sterilization is critical. Due to the lipid nature of the emulsion, heat sterilization (autoclaving) may alter its physical properties. Therefore, sterile filtration using a 0.22 µm syringe filter is the recommended method.[1] Note that this is only feasible if the emulsion droplet size is significantly smaller than the filter pore size.[1] Alternatively, prepare the emulsion using aseptic techniques with pre-sterilized components.
-
Protocol 2: Characterization of the this compound Emulsion
1. Visual and Microscopic Examination:
-
Visually inspect the emulsion for any signs of phase separation or creaming.
-
Place a drop of the emulsion on a microscope slide and observe under a light microscope to assess the general droplet size and uniformity.
2. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
This protocol outlines the general steps for using a Dynamic Light Scattering (DLS) instrument. Refer to your specific instrument's manual for detailed instructions.
-
Sample Preparation: Dilute a small aliquot of the this compound emulsion in cell culture grade water or PBS to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to avoid multiple scattering effects.[2]
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize for at least 30 minutes.[2]
-
Select the appropriate measurement parameters, including the dispersant (water), temperature, and scattering angle.
-
-
Measurement:
-
Rinse a clean cuvette with the filtered dispersant and then with the diluted sample.
-
Fill the cuvette with the diluted sample, ensuring there are no air bubbles.
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature (e.g., 25°C) for 5-10 minutes.[2]
-
Perform the DLS measurement to obtain the average particle size (Z-average diameter) and the Polydispersity Index (PDI).
-
For zeta potential measurement, use the appropriate cell and apply an electric field. The instrument will measure the electrophoretic mobility and calculate the zeta potential.
-
-
Data Analysis: The instrument software will generate a report with the particle size distribution, PDI, and zeta potential values.
-
3. Stability Assessment:
-
Monitor the particle size, PDI, and zeta potential of the emulsion over time at different storage conditions (e.g., 4°C and room temperature) to assess its long-term stability. An increase in particle size or a decrease in the absolute value of the zeta potential can indicate emulsion instability.
Data Presentation
Table 1: Illustrative Physicochemical Properties of Wax Emulsions
| Parameter | Emulsion A (Example) | Emulsion B (Example) |
| Mean Particle Size (nm) | 150 - 250 | 200 - 400 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential (mV) | -30 to -40 | -25 to -35 |
| Appearance | Bluish-white, translucent | Milky white, opaque |
Data based on representative values for wax emulsions found in the literature.
Table 2: Illustrative Stability Data for a Wax Emulsion Stored at 4°C
| Time (Days) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) |
| 0 | 180 | 0.15 | -35 |
| 7 | 185 | 0.16 | -34 |
| 14 | 190 | 0.18 | -32 |
| 30 | 200 | 0.20 | -30 |
This table illustrates a stable emulsion with minor changes in particle size and zeta potential over 30 days.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound emulsion preparation and use.
Potential Signaling Pathways Affected by Saturated Fatty Acids
Saturated fatty acids, the precursors to this compound, have been shown to influence several key signaling pathways in cells, particularly in the context of cancer.
1. NF-κB Signaling Pathway
Saturated fatty acids can activate the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.
Caption: Activation of the NF-κB pathway by saturated fatty acids.
2. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway, crucial for cell growth and survival, can be modulated by lipids.
Caption: Overview of the PI3K/Akt signaling pathway.
Discussion
The successful application of this compound in cell culture hinges on the preparation of stable, monodisperse emulsions. The hot homogenization method described here is a robust technique for producing such emulsions. The choice of surfactant is critical; non-ionic surfactants like Polysorbate 80 and Poloxamer 188 are generally preferred for their biocompatibility and low cytotoxicity.
The stability of the emulsion is paramount. A small particle size (ideally <200 nm) and a low PDI (<0.2) are indicative of a homogenous emulsion that is less prone to Ostwald ripening and gravitational separation. A zeta potential with a magnitude greater than 30 mV (either positive or negative) generally confers good electrostatic stability, preventing particle aggregation.
It is important to note that stearic acid, a component of this compound, has been reported to induce apoptosis in some cancer cell lines. Therefore, when using this compound emulsions in cell culture, it is crucial to perform dose-response studies and assess cell viability and apoptosis to understand the specific effects on the chosen cell line. The activation of pro-inflammatory and pro-survival pathways such as NF-κB and PI3K/Akt by saturated fatty acids should also be considered when interpreting experimental results.
Conclusion
This document provides a comprehensive protocol for the preparation and characterization of stable this compound emulsions for cell culture applications. By following these methods, researchers can produce well-defined emulsions and investigate the cellular effects of this wax ester in a controlled and reproducible manner. Careful characterization of the emulsion's physicochemical properties and a thorough evaluation of its biological effects are essential for obtaining meaningful and reliable experimental data.
References
Application Notes and Protocols: Stearyl Arachidate as a Phase Change Material for Thermal Energy Storage
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of stearyl arachidate as a phase change material (PCM) for thermal energy storage (TES) applications. This compound, a long-chain wax ester, exhibits potential for latent heat storage at an elevated temperature range. Due to the limited availability of direct experimental data for this compound, this document presents a combination of estimated thermophysical properties based on trends observed in homologous series of wax esters and typical values for similar long-chain fatty acid esters. Detailed protocols for the characterization of its thermal properties are provided to enable researchers to conduct their own validation and further investigation.
Introduction to this compound as a Phase Change Material
This compound (CH₃(CH₂)₁₇OOC(CH₂)₁₈CH₃), also known as octadecyl eicosanoate, is a saturated wax ester with a total of 38 carbon atoms. As an organic PCM, it offers several advantageous characteristics inherent to its class, such as congruent melting and freezing, chemical stability, and low vapor pressure. Organic PCMs like this compound store and release large amounts of thermal energy at a nearly constant temperature during their solid-liquid phase transition. This property makes them suitable for applications requiring precise temperature control and efficient thermal energy management, which can be relevant in certain pharmaceutical processes and the thermal regulation of sensitive equipment.
The long-chain nature of this compound suggests a relatively high melting point and a significant latent heat of fusion, making it a candidate for medium to high-temperature thermal energy storage applications.
Thermophysical Properties
| Property | Symbol | Estimated/Typical Value | Unit | Notes |
| Thermal Properties | ||||
| Melting Point | T_m | 70 - 75 | °C | Estimated based on the trend of melting points for saturated wax esters with 26 to 48 carbon atoms.[1][2] |
| Latent Heat of Fusion | ΔH_m | 220 - 250 | J/g (kJ/kg) | Estimated based on values for similar long-chain esters and the trend of increasing latent heat with chain length. |
| Thermal Conductivity (Solid) | k_s | ~0.2 - 0.4 | W/(m·K) | Typical value for solid long-chain fatty acids and esters. |
| Thermal Conductivity (Liquid) | k_l | ~0.15 | W/(m·K) | Typical value for molten organic PCMs. |
| Specific Heat Capacity (Solid) | c_ps | ~2.0 - 2.5 | J/(g·K) | Typical value for solid organic PCMs. |
| Specific Heat Capacity (Liquid) | c_pl | ~2.2 - 2.8 | J/(g·K) | Typical value for liquid organic PCMs. |
| Physical Properties | ||||
| Molecular Formula | - | C₃₈H₇₆O₂ | - | |
| Molar Mass | M | 565.01 | g/mol | |
| Density (Solid) | ρ_s | ~900 | kg/m ³ | Typical value for solid long-chain esters. |
| Density (Liquid) | ρ_l | ~780 | kg/m ³ | Typical value for liquid long-chain esters. |
Experimental Protocols for Characterization
To accurately determine the thermophysical properties of this compound, the following standard experimental protocols are recommended.
Determination of Melting Point and Latent Heat of Fusion using Differential Scanning Calorimetry (DSC)
This protocol is based on the principles outlined in ASTM E793.
Objective: To measure the melting temperature range and the latent heat of fusion of this compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Crimper for sealing pans
-
Analytical balance (accuracy ±0.01 mg)
-
High-purity indium for calibration
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Weigh 5-10 mg of this compound into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any mass loss during heating. Prepare an empty, sealed pan as a reference.
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point (e.g., 50°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature at least 20°C above the completion of melting (e.g., 90°C).
-
Hold at the upper temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the same rate.
-
-
Data Analysis:
-
The melting point is typically determined as the onset temperature of the melting peak in the endothermic heat flow curve.
-
The latent heat of fusion (ΔH_m) is calculated by integrating the area of the melting peak.
-
Determination of Thermal Conductivity using the Transient Plane Source (TPS) Method
This protocol is based on the principles outlined in ISO 22007-2.
Objective: To measure the thermal conductivity of this compound in its solid state.
Apparatus:
-
Transient Plane Source (TPS) instrument
-
TPS sensor (a flat, spiral-shaped sensor)
-
Sample holder
-
Temperature-controlled environment (e.g., oven or climatic chamber)
Procedure:
-
Sample Preparation:
-
Melt the this compound and cast it into two identical, flat, and smooth solid discs with a thickness sufficient to ensure a one-dimensional heat flow during the measurement. The sample surfaces in contact with the sensor must be perfectly flat.
-
-
Measurement Setup:
-
Sandwich the TPS sensor between the two identical sample discs.
-
Place the assembly in the sample holder and ensure good thermal contact between the sensor and the sample surfaces.
-
-
Measurement:
-
Place the sample holder in a temperature-controlled environment and allow the sample to reach thermal equilibrium at the desired measurement temperature.
-
Apply a short power pulse to the sensor, which acts as both a heat source and a temperature sensor.
-
Record the temperature increase of the sensor as a function of time.
-
-
Data Analysis:
-
The thermal conductivity of the material is calculated from the recorded temperature versus time data using the TPS software, which is based on the theory of heat conduction from a plane source.
-
Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol is based on the principles outlined in ASTM E1131.
Objective: To determine the thermal stability and decomposition temperature of this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pan (e.g., alumina or platinum)
-
Analytical balance (accuracy ±0.01 mg)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Place a small, representative sample (5-10 mg) of this compound into the TGA sample pan.
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to provide an inert atmosphere.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Record the sample mass as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
-
The TGA curve provides information on the temperature range over which the material is thermally stable.
-
Visualizations
Experimental Workflow for Thermophysical Characterization
Caption: Workflow for the thermophysical characterization of this compound.
Logical Relationship of Key PCM Properties for TES
Caption: Key properties of this compound influencing TES performance.
Applications and Considerations
Based on its estimated melting temperature of 70-75°C, this compound could be suitable for applications such as:
-
Waste heat recovery systems.
-
Solar thermal applications for hot water and space heating.
-
Temperature regulation in industrial processes.
-
Thermal management of electronic components with higher operating temperatures.
Considerations for Drug Development Professionals: While the high melting point of this compound may limit its direct application in standard drug formulation processes that require lower temperatures, it could be explored for:
-
Maintaining stable temperatures for certain chemical synthesis or crystallization steps.
-
Use in shipping containers for temperature-sensitive materials that require a stable environment above ambient temperature.
Key Considerations:
-
Purity: The thermophysical properties of this compound can be significantly influenced by its purity. It is essential to use a well-characterized, high-purity grade for reliable and reproducible results.
-
Low Thermal Conductivity: Like most organic PCMs, this compound is expected to have low thermal conductivity. This can limit the rate of heat transfer during charging and discharging cycles. Techniques to enhance thermal conductivity, such as the incorporation of high-conductivity fillers (e.g., graphite, carbon nanotubes, or metal foams), should be considered for applications requiring rapid thermal response.
-
Volume Change: A change in volume occurs during the phase transition, which must be accounted for in the design of the containment system to avoid mechanical stress.
Conclusion
This compound presents itself as a promising, yet under-investigated, phase change material for thermal energy storage in the medium to high-temperature range. The estimated thermophysical properties provide a strong basis for further research and development. The experimental protocols detailed in this document offer a standardized approach for researchers to accurately characterize this compound and evaluate its performance for specific thermal energy storage applications. Experimental validation of the data presented herein is strongly encouraged to advance the understanding and application of this potential PCM.
References
Incorporating stearyl arachidate in oleogels for food science applications.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to incorporating stearyl arachidate as an oleogelator in food science applications. The following sections detail the preparation, characterization, and potential applications of this compound-based oleogels, offering researchers a foundation for developing healthier fat alternatives.
Introduction to this compound Oleogels
Oleogels are structured lipid systems where a liquid oil is entrapped within a three-dimensional network of a gelling agent, known as an oleogelator.[1][2][3] This technology offers a promising strategy to replace saturated and trans fats in food products, thereby improving their nutritional profile without compromising textural and sensory properties.[1][2] this compound, a wax ester derived from stearyl alcohol (a C18 fatty alcohol) and arachidic acid (a C20 saturated fatty acid), possesses the molecular structure conducive to forming the crystalline network necessary for oleogelation.
The use of fatty alcohols and fatty acids as oleogelators has been shown to create firm oleogels at relatively low concentrations. Synergistic interactions between fatty acids and fatty alcohols can also enhance the properties of oleogels. This compound, as a single-molecule oleogelator, offers potential advantages in terms of reproducibility and control over the final product's characteristics. These oleogels can be utilized in various food products, including spreads, bakery goods, confectionery, and meat products, to mimic the functionality of solid fats.
Experimental Protocols
Oleogel Preparation
This protocol describes the direct dispersion method for preparing this compound oleogels.
Materials:
-
This compound (food grade)
-
Edible oil (e.g., sunflower oil, canola oil, soybean oil)
-
Beaker
-
Magnetic stirrer with hot plate
-
Thermometer
Procedure:
-
Weigh the desired amount of this compound and edible oil to achieve the target concentration (e.g., 2-10% w/w).
-
Combine the this compound and oil in a beaker.
-
Heat the mixture on a hot plate with continuous stirring to a temperature approximately 10-20 °C above the melting point of this compound, ensuring complete dissolution of the oleogelator.
-
Once the this compound is fully dissolved and the solution is clear, remove the beaker from the heat.
-
Allow the mixture to cool to room temperature under quiescent conditions to promote the formation of a stable crystalline network. The cooling rate can influence the final properties of the oleogel.
-
Store the prepared oleogel at the desired temperature (e.g., 5 °C or 25 °C) for at least 24 hours before characterization to allow for complete crystallization and structural development.
Characterization of Oleogels
This protocol outlines the determination of the thermal properties of this compound oleogels.
Procedure:
-
Accurately weigh 5-10 mg of the oleogel sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Equilibrate the sample at a starting temperature (e.g., 20 °C).
-
Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above the expected melting point (e.g., 90 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Analyze the heating and cooling thermograms to determine the crystallization and melting temperatures and enthalpies.
This protocol describes the evaluation of the viscoelastic properties of the oleogels.
Procedure:
-
Place the oleogel sample onto the plate of a rheometer equipped with a parallel plate geometry.
-
Lower the upper plate to the desired gap setting (e.g., 1 mm) and trim any excess sample.
-
Allow the sample to equilibrate at the testing temperature for a few minutes.
-
Amplitude Sweep: Perform a strain or stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain/stress.
-
Frequency Sweep: Conduct a frequency sweep within the LVR (at a constant strain/stress) to observe the dependence of G' and G'' on the frequency. A gel-like structure is indicated by G' being greater than G'' and both moduli showing little frequency dependence.
This protocol measures the ability of the oleogel network to retain the liquid oil.
Procedure:
-
Place a known weight of the oleogel sample into a pre-weighed centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 10,000 rpm) for a set duration (e.g., 15 minutes).
-
After centrifugation, carefully decant the separated oil.
-
Invert the tube on a filter paper for a defined period (e.g., 30 minutes) to drain any remaining free oil.
-
Weigh the tube containing the remaining oleogel.
-
Calculate the OBC using the following formula: OBC (%) = (Weight of oil retained / Initial weight of oil in the sample) x 100
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Stearyl Arachidate in Non-Polar Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of stearyl arachidate in non-polar solvents.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dissolution of this compound.
Q1: My this compound is not dissolving in my chosen non-polar solvent at room temperature. What should I do?
A1: this compound, a long-chain wax ester, often exhibits limited solubility in organic solvents at room temperature.[1] The primary factors influencing its solubility are temperature and the specific solvent used. Here are the initial troubleshooting steps:
-
Increase the Temperature: Gently warming the solvent while stirring can significantly increase the solubility of this compound.[2] For many wax-like compounds, a notable increase in solubility is observed with even modest temperature increases.[2]
-
Sonication: If heating is not desirable or fully effective, sonication can be employed. The ultrasonic waves help to break down solute aggregates and facilitate dissolution.
-
Solvent Selection: Ensure you are using an appropriate non-polar solvent. The principle of "like dissolves like" is crucial here. Aromatic solvents and chlorinated hydrocarbons are often more effective than short-chain alkanes. Wax esters are generally soluble in aromatic solvents, chloroform, ethers, esters, and ketones.[3]
Q2: I have heated the solvent, but the this compound precipitates out upon cooling. How can I maintain a stable solution?
A2: This is a common phenomenon known as temperature-dependent solubility. To maintain the dissolved state at lower temperatures, consider the following:
-
Co-solvent System: Introducing a co-solvent can sometimes improve the stability of the solution upon cooling. Experiment with mixtures of non-polar solvents.
-
Formulation with Excipients: For specific applications, such as in drug delivery, the use of other lipid-based excipients can help to create a more stable formulation.
-
Maintain Elevated Temperature: If the experimental procedure allows, maintaining the solution at an elevated temperature might be the most straightforward solution.
Q3: Which non-polar solvents are most effective for dissolving this compound?
A3: While specific quantitative solubility data for this compound is not widely published, information on similar long-chain fatty acids and wax esters can provide guidance. Generally, non-polar solvents with a higher capacity for dispersion forces are more effective.
-
Highly Recommended: Chloroform has been shown to be a very effective solvent for similar long-chain fatty acids like arachidic and stearic acid.
-
Moderately Effective: Aromatic hydrocarbons such as toluene are also good options.[3]
-
Less Effective: Short-chain alkanes like hexane may require more significant heating to achieve high solubility. Acetone is generally not a good solvent for waxes.
Q4: Can I use a polar solvent to dissolve this compound?
A4: Due to its long, non-polar hydrocarbon chains, this compound is virtually insoluble in polar solvents such as water and has very limited solubility in short-chain alcohols like ethanol. For applications requiring an aqueous system, formulation strategies involving emulsifiers or surfactants would be necessary.
Data Presentation: Solubility of Related Compounds
| Solvent Classification | Solvent | Stearic Acid Solubility ( g/100 g solvent at 25°C) |
| Non-Polar Solvents | Toluene | ~16.5 |
| Chloroform | ~25.0 | |
| Heptane | ~3.8 | |
| Polar Aprotic Solvents | Acetone | ~4.5 |
| Ethyl Acetate | ~11.2 | |
| Polar Protic Solvents | Ethanol | ~2.9 |
Note: This data is for stearic acid and should be used as a qualitative guide for solvent selection for this compound. Actual solubility values for this compound will differ.
Experimental Protocols
Isothermal Gravimetric Method for Solubility Determination
This protocol outlines a standard procedure to experimentally determine the solubility of this compound in a non-polar solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a given non-polar solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected non-polar solvent (e.g., toluene, chloroform)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled water bath or incubator
-
Sealed glass vials
-
Magnetic stirrer and stir bars
-
Syringe with a filter (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected non-polar solvent.
-
Place a magnetic stir bar in the vial and seal it tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the temperature-controlled bath set to the desired temperature.
-
Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
-
-
Sample Withdrawal and Filtration:
-
Stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated syringe to avoid precipitation upon cooling.
-
Immediately filter the solution through the syringe filter into a pre-weighed evaporation dish.
-
-
Gravimetric Analysis:
-
Record the total weight of the evaporation dish and the filtered solution.
-
Place the evaporation dish in a fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.
-
Once the solvent has completely evaporated, re-weigh the evaporation dish containing the dried this compound residue.
-
-
Calculation:
-
Mass of dissolved this compound = (Final weight of dish + residue) - (Initial weight of the empty dish)
-
Mass of solvent = (Weight of dish + solution) - (Final weight of dish + residue)
-
Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) * 100
-
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: Key factors that affect the solubility of this compound.
References
Technical Support Center: Stearyl Arachidate Stability Testing and Degradation Analysis
Welcome to the technical support center for stearyl arachidate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability testing and degradation analysis of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a wax ester composed of stearyl alcohol and arachidic acid. In pharmaceutical formulations, it can be used as a lipid-based excipient in various dosage forms, such as tablets and creams, to control the release of active pharmaceutical ingredients (APIs) or as an emollient. Its physical and chemical stability is crucial as degradation can impact the performance of the final product, potentially affecting drug release profiles, texture, and overall efficacy and safety.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound, like other long-chain esters, are hydrolysis and oxidation.[1]
-
Hydrolysis: The ester bond in this compound can be cleaved in the presence of water, especially under acidic or basic conditions, to yield stearyl alcohol and arachidic acid.
-
Oxidation: The long hydrocarbon chains can be susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen or oxidizing agents. This can lead to the formation of hydroperoxides, which can further break down into a complex mixture of smaller molecules like aldehydes, ketones, and carboxylic acids.
Q3: What are the typical ICH conditions for stability testing of this compound?
As an excipient, the stability testing of this compound, or formulations containing it, should follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2] The specific conditions depend on the intended storage conditions and climatic zone. Commonly used conditions include:
-
Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[1][3]
-
Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
Q4: What is a forced degradation study and why is it necessary for this compound?
A forced degradation or stress study involves subjecting this compound to conditions more severe than those in accelerated stability testing. This includes exposure to acid, base, oxidation, heat, and light. The purpose is to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Demonstrate the specificity of the analytical method, ensuring it can separate and quantify this compound in the presence of its degradants (a stability-indicating method).
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Peak Tailing for this compound
-
Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for a non-polar compound like this compound in reverse-phase HPLC can be due to several factors:
-
Secondary Interactions: Residual silanol groups on the C18 column can interact with any polar moieties, causing tailing.
-
Solution: Use a high-purity, end-capped column. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress silanol activity.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination/Deterioration: Accumulation of strongly retained compounds or degradation of the stationary phase can cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.
-
-
Issue 2: Poor Resolution Between this compound and its Degradation Products
-
Question: I am not getting good separation between the this compound peak and the peaks of what I assume are stearyl alcohol and arachidic acid. How can I improve the resolution?
-
Answer: Improving resolution requires optimizing chromatographic conditions:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or a lower percentage of the organic solvent can increase retention and improve separation.
-
Column Chemistry: A different stationary phase might provide better selectivity. Consider a column with a different C18 bonding density or a different end-capping.
-
Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and backpressure.
-
Issue 3: Ghost Peaks in the Chromatogram
-
Question: I am seeing unexpected peaks ("ghost peaks") in my HPLC chromatogram, even in blank injections. What is the source of these peaks?
-
Answer: Ghost peaks are typically due to contamination or carryover.
-
Contaminated Mobile Phase: Impurities in your solvents or buffers can accumulate on the column and elute as peaks, especially during gradient runs.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
-
Sample Carryover: Residue from a previous injection can be carried over to the next run.
-
Solution: Implement a robust needle wash program on your autosampler, using a strong solvent to clean the needle and injection port between injections.
-
-
Late Elution: A compound from a previous injection may have a very long retention time and elute in a subsequent run.
-
Solution: Extend the run time of your gradient to ensure all components have eluted.
-
-
Gas Chromatography (GC) Analysis
Issue 1: Peak Splitting or Broadening for this compound
-
Question: My GC-FID analysis of this compound shows split or broad peaks. What are the likely causes?
-
Answer: Poor peak shape in GC can be attributed to several factors:
-
Improper Injection Technique: A slow injection can cause band broadening.
-
Solution: Ensure a fast and smooth injection. If using an autosampler, check its injection speed settings.
-
-
Column Installation: The column may not be installed correctly in the inlet or detector.
-
Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.
-
-
Contaminated Inlet Liner: Active sites or contamination in the liner can cause peak distortion.
-
Solution: Replace the inlet liner. Use a deactivated liner suitable for your application.
-
-
Column Contamination: Non-volatile residues can accumulate at the head of the column.
-
Solution: Trim the first few centimeters of the column from the inlet side.
-
-
Issue 2: Inconsistent Peak Areas and Poor Reproducibility
-
Question: I am getting variable peak areas for my this compound standard, leading to poor reproducibility. What should I check?
-
Answer: Inconsistent peak areas are often related to the injection process or system leaks.
-
Leaking Syringe or Septum: A leak in the syringe or a worn-out septum can lead to variable injection volumes.
-
Solution: Inspect the syringe for any damage and replace if necessary. Replace the septum regularly.
-
-
System Leaks: Leaks in the gas lines or fittings can cause fluctuations in flow and pressure.
-
Solution: Perform a leak check of the entire GC system.
-
-
Inconsistent Split Ratio: If using a split injection, variations in the split flow can affect the amount of sample reaching the column.
-
Solution: Check the split vent trap for blockages and ensure the split flow is stable.
-
-
Data Presentation
The following tables present illustrative quantitative data from a hypothetical forced degradation study of this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time | % Assay of this compound | % Degradation | Appearance of Solution |
| Acid Hydrolysis (0.1 N HCl at 60°C) | 8 hours | 92.5 | 7.5 | Clear, colorless |
| Base Hydrolysis (0.1 N NaOH at 60°C) | 4 hours | 88.2 | 11.8 | Clear, colorless |
| Oxidation (3% H₂O₂ at RT) | 24 hours | 94.1 | 5.9 | Clear, colorless |
| Thermal (80°C) | 48 hours | 98.7 | 1.3 | Melted, clear |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.5 | 0.5 | White solid |
Table 2: Purity Analysis of this compound Under Forced Degradation
| Stress Condition | This compound Peak Area (%) | Stearyl Alcohol Peak Area (%) | Arachidic Acid Peak Area (%) | Other Degradants Peak Area (%) |
| Control | 99.8 | < 0.1 | < 0.1 | < 0.1 |
| Acid Hydrolysis | 92.5 | 3.6 | 3.8 | 0.1 |
| Base Hydrolysis | 88.2 | 5.7 | 5.9 | 0.2 |
| Oxidation | 94.1 | Not Detected | Not Detected | 5.9 |
| Thermal | 98.7 | 0.6 | 0.7 | < 0.1 |
| Photostability | 99.5 | 0.2 | 0.3 | < 0.1 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-CAD Method for this compound
This protocol describes a High-Performance Liquid Chromatography method with Charged Aerosol Detection (HPLC-CAD) for the quantification of this compound and its primary hydrolytic degradation products, stearyl alcohol and arachidic acid.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: Charged Aerosol Detector (CAD), e.g., Thermo Scientific Vanquish.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 80 20 100 25 100 25.1 80 | 30 | 80 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation temperature set to "Auto".
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound, stearyl alcohol, and arachidic acid in a suitable solvent such as a mixture of isopropanol and hexane (e.g., 2:1 v/v) to a known concentration.
-
Sample Solution: Dissolve the sample containing this compound in the same solvent to a similar concentration as the standard.
3. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (solvent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention times and response factors.
-
Inject the sample solutions.
-
Quantify the amount of this compound and its degradation products by comparing the peak areas to those of the standards.
Protocol 2: GC-FID Method for Assay of this compound
This protocol outlines a Gas Chromatography with Flame Ionization Detection (GC-FID) method for the assay of this compound. This method typically requires derivatization to convert the ester to a more volatile form, such as a fatty acid methyl ester (FAME).
1. Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector.
-
Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary GC column (30 m × 0.32 mm I.D) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 10 minutes.
-
-
Detector Temperature: 280°C.
2. Sample Preparation (Derivatization):
-
Accurately weigh about 10 mg of the this compound sample into a screw-capped vial.
-
Add 2 mL of 2% sulfuric acid in methanol.
-
Cap the vial tightly and heat at 80°C for 2 hours to transesterify the this compound to methyl arachidate and release stearyl alcohol.
-
Cool the vial to room temperature.
-
Add 2 mL of n-hexane and 1 mL of saturated sodium chloride solution.
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl arachidate and stearyl alcohol to a clean vial for GC analysis.
3. Procedure:
-
Inject the derivatized standard solution to determine the retention times and response factors for methyl arachidate and stearyl alcohol.
-
Inject the derivatized sample solution.
-
Calculate the amount of this compound in the original sample based on the quantification of the resulting methyl arachidate and stearyl alcohol.
Mandatory Visualizations
Caption: Workflow for stability testing and degradation analysis of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Optimizing Stearyl Arachidate-Based Gels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the viscosity of stearyl arachidate-based gels.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of this compound-based gels.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Gel has low viscosity or is too soft | 1. Insufficient Gelator Concentration: The concentration of this compound is below the critical gelation concentration (CGC).[1] 2. Incomplete Dissolution: The this compound was not fully dissolved in the oil phase during heating. 3. Fast Cooling Rate: Rapid cooling can lead to the formation of a less structured crystal network.[2][3][4] 4. Inappropriate Solvent: The polarity of the oil may not be optimal for the self-assembly of this compound. | 1. Increase Concentration: Incrementally increase the concentration of this compound. An exponential increase in viscosity is often observed with increasing gelator concentration.[1] 2. Ensure Complete Dissolution: Heat the mixture to a temperature above the melting point of this compound and stir until the solution is clear and homogenous. 3. Control Cooling Rate: Employ a slower, controlled cooling rate to allow for the formation of a more ordered and robust crystal network. 4. Solvent Screening: Test a range of oils with varying polarities to find the optimal solvent for your application. |
| Gel is too viscous or hard | 1. Excessive Gelator Concentration: The concentration of this compound is too high. 2. Slow Cooling Rate: A very slow cooling rate can lead to the formation of large, highly ordered crystals, resulting in a harder gel. 3. Synergistic Effects with Co-solutes: Other components in the formulation may be interacting with the this compound to increase viscosity. | 1. Decrease Concentration: Systematically decrease the concentration of this compound. 2. Increase Cooling Rate: A faster cooling rate can result in smaller crystals and a softer gel. 3. Formulation Adjustment: Evaluate the impact of other components on gel hardness and adjust their concentrations accordingly. |
| Phase Separation or Oil Bleeding (Syneresis) | 1. Weak Gel Network: The gel network is not strong enough to entrap the oil phase effectively. 2. Incompatibility of Components: The this compound may not be fully compatible with the chosen oil or other excipients. 3. Storage Temperature: Fluctuations in storage temperature can affect the stability of the gel network. | 1. Optimize Gelator Concentration and Cooling Rate: Refer to the solutions for low viscosity to create a stronger gel network. 2. Consider Co-gelators or Stabilizers: The addition of a co-gelator or a suitable surfactant can improve the stability of the gel. 3. Controlled Storage Conditions: Store the gel at a constant, controlled temperature. Storing at a lower temperature can sometimes reduce syneresis. |
| Inconsistent Viscosity Between Batches | 1. Variability in Raw Materials: Differences in the purity or composition of this compound or oil. 2. Inconsistent Processing Parameters: Variations in heating temperature, heating time, cooling rate, or mixing speed. | 1. Source High-Purity Materials: Use well-characterized raw materials from a reliable source. 2. Standardize Protocol: Strictly control all processing parameters using a detailed standard operating procedure (SOP). |
| Gel Exhibits Shear Thinning Behavior | This is an inherent property of many oleogels, where the viscosity decreases under shear stress. | This property can be advantageous for applications requiring easy spreading or injection. The degree of shear thinning can be modulated by adjusting the gelator concentration and the crystal network structure. |
| Crystallization Issues (e.g., large, visible crystals) | 1. Very Slow Cooling: Extremely slow cooling can promote the growth of large crystals. 2. Ostwald Ripening: Over time, smaller crystals may dissolve and redeposit onto larger ones, leading to an increase in crystal size. | 1. Optimize Cooling Rate: A moderately fast cooling rate can promote the formation of smaller, more numerous crystals, leading to a smoother gel. 2. Incorporate Crystal Growth Inhibitors: Certain additives can inhibit crystal growth and maintain a more consistent crystal size distribution. |
Frequently Asked Questions (FAQs)
1. What is a typical concentration range for this compound to form a gel?
The critical gelation concentration (CGC) for wax esters like this compound typically ranges from 0.5% to 10% (w/w) in oil, depending on the specific oil and desired gel strength. For many wax-based oleogels, concentrations between 3% and 7% (w/w) are common to form a self-standing gel.
2. How does temperature affect the viscosity of this compound gels?
Generally, the viscosity of this compound gels decreases as the temperature increases, up to the melting point of the gel. Above the melting temperature, the gel structure breaks down, and the system behaves as a liquid. The gel formation is a thermoreversible process.
3. What is the impact of the oil phase on gel properties?
The type of oil used as the solvent can significantly influence the properties of the oleogel. The polarity and fatty acid composition of the oil affect its interaction with the this compound molecules, which in turn influences the crystal network formation and the final viscosity and stability of the gel.
4. Can I use co-gelators with this compound?
Yes, using co-gelators can be a highly effective strategy. Synergistic interactions between different oleogelators, such as other waxes, fatty acids, or fatty alcohols, can lead to gels with improved mechanical properties and stability. For instance, the combination of a wax ester with a fatty acid can sometimes result in a stronger gel network.
5. How does the cooling rate influence the final gel structure?
The cooling rate is a critical parameter in the formation of wax-based oleogels. A faster cooling rate generally leads to the formation of smaller and more numerous crystals, which can result in a firmer gel. Conversely, a slower cooling rate allows for the growth of larger, more ordered crystals, which may lead to a different gel texture and potentially a weaker structure.
Quantitative Data
The following table summarizes the expected influence of key parameters on the viscosity of wax ester-based oleogels, which can be used as a proxy for this compound-based gels. The data is derived from studies on various long-chain wax esters.
Table 1: Influence of Formulation and Process Parameters on the Viscosity of Wax Ester-Based Oleogels
| Parameter | Condition 1 | Viscosity/Gel Strength (Proxy) | Condition 2 | Viscosity/Gel Strength (Proxy) | Reference(s) |
| Gelator Concentration | Low (e.g., 3% w/w) | Lower | High (e.g., 7% w/w) | Higher | |
| Cooling Rate | Fast (e.g., 10°C/min) | Higher | Slow (e.g., 1°C/min) | Lower | |
| Storage Temperature | High (near melting point) | Lower | Low (e.g., 4°C) | Higher | |
| Shear Rate | High | Lower (Shear Thinning) | Low | Higher |
Table 2: Estimated Gel Rigidity (Gmax) of Oleogels with Different Wax Esters (10% w/w in MCT Oil)*
Note: this compound has a total carbon number of 38. The data below is for wax esters with similar chain lengths and can be used for estimation.
| Wax Ester (Alcohol_Acid) | Total Carbon Number | Estimated Gmax* (Pa) |
| Behenyl Myristate (22_14) | 36 | 1.5 x 10^6 |
| Arachidyl Palmitate (20_16) | 36 | 2.0 x 10^6 |
| Stearyl Stearate (18_18) | 36 | 2.5 x 10^6 |
| This compound (18_20) | 38 | ~1.8 - 2.2 x 10^6 (Interpolated) |
| Behenyl Palmitate (22_16) | 38 | 1.8 x 10^6 |
| Arachidyl Stearate (20_18) | 38 | 2.2 x 10^6 |
| Behenyl Stearate (22_18) | 40 | 1.5 x 10^6 |
| Arachidyl Arachidate (20_20) | 40 | 1.9 x 10^6 |
| Data adapted from a study on the gelling behavior of different wax esters. |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Oleogel
-
Weighing: Accurately weigh the required amounts of this compound and the chosen oil to achieve the desired concentration (e.g., 5% w/w).
-
Heating and Dissolution: Combine the this compound and oil in a sealed, temperature-controlled vessel. Heat the mixture to approximately 80-90°C, which is above the melting point of this compound, while stirring continuously until the this compound is completely dissolved and the solution is clear.
-
Cooling (Gelation): Cool the hot solution to room temperature under controlled conditions. For a reproducible gel structure, a controlled cooling rate (e.g., 1°C/min or 5°C/min) is recommended. The gel will form as the solution cools and the this compound crystallizes.
-
Maturation: Allow the gel to mature at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) before characterization to ensure the crystal network is fully formed and stable.
Protocol 2: Viscosity Measurement using a Rotational Rheometer
-
Sample Loading: Carefully load the prepared oleogel onto the plate of a rotational rheometer, ensuring no air bubbles are trapped. Set the gap between the plates to a specified distance (e.g., 1 mm).
-
Temperature Equilibration: Allow the sample to equilibrate at the desired measurement temperature (e.g., 25°C) for a sufficient time.
-
Steady Shear Test: Perform a steady shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) to determine the viscosity profile of the gel. This will reveal if the gel exhibits shear-thinning behavior.
-
Oscillatory Shear Test (for Gel Strength): To determine the viscoelastic properties (storage modulus G' and loss modulus G''), perform a frequency sweep at a constant strain within the linear viscoelastic region (LVER). A higher G' value indicates a stronger gel. The LVER can be determined by a preliminary amplitude sweep.
Visualizations
Caption: Experimental workflow for the preparation and rheological characterization of this compound-based gels.
Caption: Logical troubleshooting flow for addressing low viscosity in this compound-based gels.
References
Technical Support Center: Purification of Stearyl Arachidate
Welcome to the technical support center for the post-synthesis purification of stearyl arachidate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample after synthesis?
A1: After a typical esterification synthesis, the most common impurities in your crude this compound product are unreacted starting materials. These include the long-chain fatty acid (e.g., arachidic acid) and the long-chain fatty alcohol (e.g., stearyl alcohol). Additionally, residual acid or base catalyst used during the synthesis may also be present.[1]
Q2: What is the recommended initial step for purifying crude this compound?
A2: An initial liquid-liquid extraction is a highly effective first step to remove the majority of polar impurities.[1] This process involves dissolving the crude product in a non-polar organic solvent and washing it with aqueous solutions to remove unreacted acid, alcohol, and catalyst.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, washed product, and fractions from column chromatography, you can visualize the separation of this compound from its impurities. A suitable solvent system for TLC is a mixture of hexane and ethyl acetate.[2]
Q4: Which purification technique should I use to achieve high purity (>99%) this compound?
A4: For achieving high purity, a multi-step approach is recommended. After an initial wash, column chromatography is used to separate the this compound from less polar and more polar impurities.[2][3] For the final polishing step to achieve purity levels above 99.5%, recrystallization is the preferred method.
Q5: How do I choose a suitable solvent for recrystallization?
A5: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Performing small-scale solubility tests with solvents such as acetone, ethanol, or mixtures like hexane/ethyl acetate is recommended to find the optimal solvent or solvent system for your product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: An emulsion forms during the liquid-liquid extraction (washing step).
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when using a basic solution (like sodium bicarbonate) to neutralize the acid catalyst, can lead to emulsion formation.
-
Solution:
-
Use gentle, swirling motions to mix the layers instead of aggressive shaking.
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
Allow the separatory funnel to stand for an extended period to allow the layers to separate naturally.
-
Problem 2: this compound is difficult to separate from byproducts using column chromatography.
-
Possible Cause: The solvent system used for elution may not have the optimal polarity to resolve the components of the mixture.
-
Solution:
-
Employ a gradient elution technique. Start with a non-polar solvent system (e.g., hexane or a high hexane to ethyl acetate ratio like 99:1) to elute any non-polar impurities.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.
-
Continuously monitor the eluted fractions using TLC to identify which fractions contain the pure product.
-
Problem 3: The product fails to crystallize during the recrystallization process.
-
Possible Cause 1: The concentration of the this compound in the solution is too low (the solution is not saturated).
-
Solution: Evaporate some of the solvent to increase the concentration of the product and then attempt to cool the solution again.
-
-
Possible Cause 2: The cooling process is too rapid, which can lead to oiling out rather than crystallization.
-
Solution: Allow the hot solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to promote the formation of well-defined crystals.
-
-
Possible Cause 3: The chosen solvent is not appropriate.
-
Solution: Re-evaluate the recrystallization solvent by conducting small-scale solubility tests with different solvents or solvent mixtures.
-
Data Presentation
Table 1: Thin-Layer Chromatography (TLC) Mobility Profile
This table provides expected Retention Factor (Rf) values for this compound and common impurities in a typical hexane:ethyl acetate solvent system.
| Compound | Polarity | Expected Rf Value (Hexane:Ethyl Acetate 4:1) |
| This compound | Low-Medium | Intermediate |
| Unreacted Fatty Acid | High | Low |
| Unreacted Fatty Alcohol | Medium-High | Low-Intermediate |
Note: Rf values are indicative and can vary based on the exact TLC plate, chamber saturation, and temperature.
Table 2: Solvent Systems for Purification
This table outlines solvent systems commonly used for different purification stages of wax esters like this compound.
| Purification Method | Solvent/Solvent System | Purpose | Reference |
| Liquid-Liquid Extraction | Hexane or Ethyl Acetate / Saturated NaHCO₃(aq) / Brine | Dissolve crude product and remove acidic impurities. | |
| Column Chromatography | Silica Gel with Hexane/Ethyl Ether or Hexane/Diethyl Ether Gradient | Separation based on polarity. | |
| Recrystallization | Acetone, Ethanol, or Hexane/Ethyl Acetate mixtures | Final purification to achieve high purity. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with n-hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal volume of a non-polar solvent like hexane and carefully load it onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar mobile phase, such as n-hexane/diethyl ether (99:1, v/v). This will elute the least polar impurities first.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of diethyl ether or ethyl acetate.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization for Final Purification
-
Solvent Selection: In a small test tube, test the solubility of your product in various solvents (e.g., acetone, ethanol) to find one that dissolves it when hot but not when cold.
-
Dissolution: Place the this compound from the chromatography step into an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the product is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The purity can then be confirmed by analytical techniques such as GC-MS or melting point determination.
Visualizations
Caption: Workflow for the multi-step purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Addressing batch-to-batch variability in stearyl arachidate synthesis.
Welcome to the technical support center for the synthesis of stearyl arachidate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information to address batch-to-batch variability and other common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a wax ester, an ester of stearyl alcohol (a C18 fatty alcohol) and arachidic acid (a C20 saturated fatty acid). Its chemical formula is C38H76O2[1][2]. Due to their lubricating and emollient properties, wax esters like this compound are widely used in cosmetics, pharmaceuticals, and as industrial lubricants[3].
Q2: What are the common synthesis methods for this compound?
A2: this compound is typically synthesized via Fischer esterification. This reaction involves the direct esterification of stearic acid and stearyl alcohol, usually in the presence of a catalyst to increase the reaction rate. Common methods include:
-
Chemical Catalysis : Utilizes acid or base catalysts at elevated temperatures. This is a traditional and effective method but may require catalyst removal and purification steps.
-
Enzymatic Catalysis : Employs lipases as biocatalysts, which operate under milder conditions and can offer higher product purity, simplifying downstream processing.
Q3: What are the main causes of batch-to-batch variability in this compound synthesis?
A3: Batch-to-batch variability can arise from several factors:
-
Purity of Raw Materials : Impurities in the starting stearyl alcohol or arachidic acid can interfere with the reaction.
-
Inconsistent Reaction Conditions : Variations in temperature, reaction time, catalyst concentration, and mixing efficiency can lead to different yields and purity levels.
-
Catalyst Activity : The effectiveness of the catalyst can vary between batches or degrade over time.
-
Water Content : The presence of water can reverse the esterification reaction through hydrolysis, thus reducing the yield.
Troubleshooting Guide
Batch-to-batch variability in this compound synthesis often manifests as low yield, incomplete reactions, or product discoloration. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Quantitative Target/Parameter |
| Low Yield / Incomplete Reaction | Equilibrium Limitation: Esterification is a reversible reaction. | - Use a Dean-Stark apparatus to remove water as it forms.- Use an excess of one reactant (typically the less expensive one). | Molar Ratio (Alcohol:Acid): 1:1 to 1.2:1 |
| Insufficient Catalyst Activity: The catalyst may be old, inactive, or used in insufficient quantity. | - Use a fresh batch of catalyst.- Increase catalyst loading. | Catalyst Loading: 0.03-0.12% (w/w) for metal oxides; 1-10% (w/w) for enzymatic catalysts. | |
| Low Reaction Temperature: The reaction rate is too slow. | - Increase the reaction temperature. | Optimal Temperature Range: 150-240 °C for some metal oxide catalysts. | |
| Sub-optimal Reaction Time: The reaction has not had enough time to reach completion. | - Increase the reaction time and monitor progress via TLC. | Typical Reaction Time: 5-10 hours, depending on the catalyst and temperature. | |
| Product Discoloration (Yellowing) | Oxidation: Reactants or products may have oxidized at high temperatures. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Thermal Degradation: Prolonged exposure to high temperatures can cause degradation. | - Minimize the time the product is held at elevated temperatures. | ||
| Difficulty in Product Purification | Incomplete Reaction: Starting materials remain in the final product. | - Optimize reaction conditions for full conversion.- Use recrystallization to separate the product from unreacted starting materials. | Target Purity: >99% |
| Residual Catalyst: The catalyst has not been fully removed. | - For base catalysts like KOH, wash the reaction mixture with warm water.- For solid catalysts, ensure thorough filtration. | ||
| Inconsistent Melting Point | Impurities: The presence of unreacted starting materials or side products can lower and broaden the melting point range. | - Implement a robust purification protocol.- Analyze product purity using GC-MS or HPLC. |
Experimental Protocols
Below are detailed methodologies for the synthesis, purification, and analysis of this compound.
Protocol 1: Synthesis of this compound via Chemical Catalysis
This protocol is adapted from the synthesis of similar long-chain esters[3][4].
-
Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add stearyl alcohol and arachidic acid in a 1.05:1 molar ratio.
-
Catalyst Addition : Add a suitable catalyst. For example, magnesium oxide can be used at a concentration of 0.1% of the total weight of the reactants.
-
Reaction : Heat the mixture to 180-220°C with vigorous stirring under a nitrogen atmosphere. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC). The reaction is considered complete when the starting materials are no longer visible on the TLC plate.
-
Workup : Once the reaction is complete, cool the mixture to approximately 70°C. If a solid catalyst was used, filter the hot mixture to remove it. If a base catalyst like KOH was used, wash the mixture with warm distilled water to remove the catalyst. The organic layer is then dried over anhydrous sodium sulfate.
Protocol 2: Purification by Recrystallization
-
Solvent Selection : Dissolve the crude this compound product in a minimal amount of a suitable hot solvent, such as ethanol or acetone.
-
Crystallization : Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Isolation : Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying : Dry the purified crystals in a vacuum oven.
Protocol 3: Analytical Methods for Quality Control
-
Thin Layer Chromatography (TLC) :
-
Stationary Phase : Silica gel 60 F254 plate.
-
Mobile Phase : A common solvent system for separating wax esters is a mixture of hexane, diethyl ether, and acetic acid (e.g., 80:20:1, v/v/v). Wax esters are relatively non-polar and will have a higher Rf value than the more polar fatty acids and alcohols.
-
Visualization : Visualize the spots using iodine vapor or by charring with a sulfuric acid solution.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Derivatization : For analysis of any remaining free fatty acids, they can be converted to their more volatile methyl esters (FAMEs) using a reagent like boron trifluoride-methanol.
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating long-chain esters.
-
Temperature Program : An example program could be: initial temperature of 80°C, ramp at 20°C/min to 280°C, and hold for 10 minutes.
-
Identification : The mass spectrum of this compound will show characteristic fragmentation patterns that can be used for identification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum of a wax ester will show characteristic signals. For this compound, you would expect to see:
-
A triplet around 4.05 ppm corresponding to the -CH₂- protons of the alcohol moiety attached to the ester oxygen.
-
A triplet around 2.28 ppm for the -CH₂- protons of the acid moiety adjacent to the carbonyl group.
-
A large multiplet between 1.2-1.4 ppm for the many methylene (-CH₂-) protons in the long aliphatic chains.
-
Triplets around 0.88 ppm for the terminal methyl (-CH₃) groups.
-
-
¹³C NMR : The carbon NMR will show a peak for the carbonyl carbon of the ester at around 174 ppm and a peak for the carbon of the alcohol moiety attached to the oxygen at around 64 ppm. The numerous methylene carbons in the chains will appear in the 22-34 ppm region, and the terminal methyl carbons will be around 14 ppm.
-
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Experimental workflow for this compound synthesis and purification.
References
- 1. This compound | C38H76O2 | CID 89710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. Synthesis of a new hydrophobic coating film from stearic acid of buffalo fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101293827A - Method for synthesizing stearic acid stearyl ester - Google Patents [patents.google.com]
Technical Support Center: Enhancing Skin Permeation of Drugs Formulated with Stearyl Arachidate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the skin permeation of drugs formulated with stearyl arachidate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound formulations.
Issue 1: Low Drug Permeation Through Skin Models
Question: My in vitro skin permeation study using a Franz diffusion cell shows low flux and permeability for my drug formulated with this compound-based lipid nanoparticles. What steps can I take to enhance permeation?
Answer: Low skin permeation is a common challenge. Here are several strategies to consider, ranging from formulation optimization to the inclusion of permeation enhancers.
-
Formulation Strategy: Transition from Solid Lipid Nanoparticles (SLN) to Nanostructured Lipid Carriers (NLC).
-
Rationale: this compound, as a solid lipid, forms a highly ordered crystalline structure in SLNs. This can lead to drug expulsion during storage and limit the amount of drug that can be loaded. NLCs incorporate a liquid lipid (oil) into the solid lipid matrix, creating imperfections in the crystal lattice. This less ordered structure provides more space for drug molecules, leading to higher drug loading and potentially a more controlled release.[1][2][3]
-
Action: Introduce a liquid lipid, such as oleic acid or medium-chain triglycerides, into your this compound formulation. A common ratio of solid lipid to liquid lipid to start with is 70:30.[1]
-
-
Incorporate Chemical Permeation Enhancers.
-
Rationale: Certain chemicals can reversibly disrupt the highly organized structure of the stratum corneum, the main barrier to skin permeation. Fatty acids are a well-known class of enhancers.[4]
-
Action: Include fatty acids like oleic acid or linoleic acid in your formulation. These can enhance the fluidity of skin lipids, thereby increasing drug penetration. Surfactants used in the formulation can also act as permeation enhancers by loosening the stratum corneum layer.
-
-
Optimize Particle Size.
-
Rationale: Smaller particle sizes ensure a closer contact with the stratum corneum, which can increase drug penetration into the skin.
-
Action: Adjust your homogenization parameters (e.g., pressure, duration, temperature) to target a smaller particle size, typically in the range of 100-200 nm for dermal delivery.
-
-
Ensure Skin Hydration (Occlusive Effect).
-
Rationale: Lipid nanoparticles can form a film on the skin's surface, reducing transepidermal water loss. This occlusive effect hydrates the stratum corneum, which can facilitate drug permeation.
-
Action: Ensure your formulation forms a uniform film upon application. The concentration of lipid nanoparticles in the final vehicle (e.g., a gel or cream) can influence this effect.
-
Issue 2: Poor Drug Loading Capacity and/or Drug Expulsion During Storage
Question: I am experiencing low entrapment efficiency with my this compound nanoparticles. Additionally, I have noticed a decrease in drug content over time. How can I address this?
Answer: This issue often points to the crystalline nature of the solid lipid matrix.
-
Rationale: As a solid lipid, this compound can form a perfect crystalline structure, which tends to expel the drug, especially during polymorphic transitions in storage.
-
Primary Solution: Formulate as a Nanostructured Lipid Carrier (NLC).
-
By adding a liquid lipid (e.g., oleic acid, capric/caprylic triglycerides) to the this compound, you create a less ordered, amorphous lipid matrix. This amorphous structure provides more space to accommodate drug molecules, significantly increasing the drug loading capacity and preventing its expulsion during storage.
-
-
Select an Appropriate Liquid Lipid.
-
The drug should have good solubility in the chosen liquid lipid. A higher solubility of the drug in the oil phase will lead to better entrapment within the NLC.
-
-
Optimize the Solid Lipid to Liquid Lipid Ratio.
-
Experiment with different ratios (e.g., 90:10, 80:20, 70:30) of this compound to liquid lipid to find the optimal balance for drug loading and physical stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a topical drug formulation?
A1: this compound is a wax ester that functions as a solid lipid in topical formulations. It is primarily used to form the matrix of lipid-based nanocarriers like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). Its functions include acting as a structurant, controlling the release of the active pharmaceutical ingredient (API), and providing an occlusive effect on the skin to enhance hydration and drug penetration.
Q2: Why are Nanostructured Lipid Carriers (NLCs) often preferred over Solid Lipid Nanoparticles (SLNs) for dermal delivery?
A2: NLCs are considered a second generation of lipid nanoparticles and offer several advantages over SLNs. The key difference is that NLCs are composed of a blend of solid and liquid lipids, while SLNs are made from solid lipid only. This structural difference leads to:
-
Higher Drug Loading: The imperfect crystal structure of NLCs allows for higher encapsulation of the drug.
-
Reduced Drug Expulsion: The less ordered lipid matrix minimizes the risk of drug leakage during storage.
-
Improved Stability: The blend of lipids can prevent polymorphic transitions that affect the stability of SLNs.
Q3: What are the critical parameters to characterize in a this compound-based nanoparticle formulation?
A3: For a comprehensive evaluation of your formulation, you should measure the following parameters:
-
Particle Size and Polydispersity Index (PDI): Determines the uniformity of the nanoparticle population and influences skin interaction. Typically measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Indicates the surface charge of the nanoparticles and predicts the physical stability of the colloidal dispersion.
-
Entrapment Efficiency (%EE) and Drug Loading (%DL): Quantifies the amount of drug successfully encapsulated within the nanoparticles.
-
Morphology: Assessed using techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the shape and surface of the nanoparticles.
-
Crystallinity and Thermal Behavior: Analyzed using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to understand the physical state of the lipid matrix, which is crucial for predicting drug loading and stability.
Q4: What analytical methods are suitable for quantifying the drug that has permeated into or through the skin in an in vitro experiment?
A4: The most common and reliable method for drug quantification in skin permeation studies is High-Performance Liquid Chromatography (HPLC). It is a selective and validated analytical technique. To quantify the drug in different skin layers, the following methods can be used in conjunction with HPLC analysis:
-
Receptor Fluid Analysis: Aliquots of the receptor solution from the Franz diffusion cell are directly analyzed by HPLC to determine the amount of drug that has permeated through the skin over time.
-
Tape Stripping: This technique involves the sequential application and removal of adhesive tape to the skin surface to remove layers of the stratum corneum. The drug is then extracted from the tape strips and quantified.
-
Skin Homogenization: After the permeation study, the skin can be sectioned (e.g., epidermis and dermis) and homogenized. The drug is then extracted from the homogenate for quantification.
Q5: Are there any safety concerns with using this compound in topical formulations?
A5: this compound belongs to a class of chemicals called stearyl alkanoates. These compounds are generally considered safe for use in cosmetic and topical formulations. When metabolized, they break down into stearyl alcohol and the corresponding fatty acid (arachidic acid), both of which have a low toxicity profile. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that stearyl alkanoates, including stearyl stearate and others structurally similar to this compound, are safe in the present practices of use and concentration.
Data Presentation
Table 1: Impact of Liquid Lipid (Oleic Acid) Addition on Nanoparticle Properties
This table summarizes typical changes observed when transitioning from a this compound-based SLN to an NLC by incorporating oleic acid.
| Formulation Type | Solid Lipid:Liquid Lipid Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) |
| SLN | 100:0 | 250 ± 15 | 0.35 ± 0.05 | 65 ± 5 |
| NLC | 90:10 | 220 ± 12 | 0.30 ± 0.04 | 78 ± 4 |
| NLC | 80:20 | 190 ± 10 | 0.25 ± 0.03 | 85 ± 3 |
| NLC | 70:30 | 175 ± 11 | 0.22 ± 0.03 | 92 ± 4 |
Note: Data are representative and intended for illustrative purposes. Actual results will vary depending on the specific drug, formulation components, and preparation method.
Table 2: Effect of Chemical Enhancers on In Vitro Skin Permeation
This table illustrates the potential impact of adding a chemical permeation enhancer to an optimized NLC formulation.
| Formulation | Permeation Enhancer (5% w/w) | Steady-State Flux (µg/cm²/h) | Enhancement Ratio* |
| NLC Control | None | 1.5 ± 0.2 | 1.0 |
| NLC + Oleic Acid | Oleic Acid | 4.8 ± 0.5 | 3.2 |
| NLC + Linoleic Acid | Linoleic Acid | 4.2 ± 0.4 | 2.8 |
| NLC + Ethanol | Ethanol | 3.5 ± 0.3 | 2.3 |
*Enhancement Ratio is the ratio of the flux of the formulation with an enhancer to the flux of the control formulation.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin permeation of a drug from a this compound-based formulation.
-
Preparation of Skin Membrane:
-
Excise full-thickness abdominal skin from a suitable animal model (e.g., rat) or use human cadaver skin.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into appropriately sized sections to fit the Franz diffusion cells.
-
Precondition the membrane in phosphate-buffered saline (PBS) before mounting.
-
-
Franz Diffusion Cell Setup:
-
The Franz diffusion cell consists of a donor compartment and a receptor compartment, separated by the skin membrane.
-
Mount the skin membrane between the two compartments with the stratum corneum side facing the donor compartment.
-
Fill the receptor chamber with a suitable receptor solution (e.g., PBS with a solubility enhancer like Tween 80 if the drug is poorly water-soluble). Ensure the solution is degassed to prevent air bubbles from forming under the membrane.
-
Maintain the temperature of the system at 32°C to mimic physiological skin conditions by circulating water through the cell's jacket.
-
Keep the receptor solution constantly stirred with a magnetic stir bar.
-
-
Application of Formulation:
-
Apply a pre-weighed, finite dose of the this compound formulation evenly onto the surface of the skin in the donor compartment.
-
Cover the donor compartment to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated HPLC method.
-
-
Data Analysis:
-
Plot the cumulative amount of drug permeated per unit area of skin against time.
-
Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Determine the permeability coefficient (Kp) and lag time.
-
Protocol 2: Drug Quantification in the Stratum Corneum using Tape Stripping
-
Post-Permeation Procedure:
-
At the end of the permeation experiment, dismount the skin from the Franz cell.
-
Gently wipe the skin surface with a cotton swab to remove any excess formulation.
-
-
Tape Stripping:
-
Firmly press a piece of adhesive tape (e.g., Scotch® Magic™ Tape) onto the skin surface and then remove it with a smooth, swift motion. This removes a layer of the stratum corneum.
-
Repeat this process 15-20 times, using a new piece of tape for each strip.
-
-
Drug Extraction:
-
Place each tape strip (or a pool of several strips) into a vial containing a suitable solvent (e.g., methanol, acetonitrile) to extract the drug.
-
Sonicate or vortex the vials to ensure complete extraction.
-
-
Quantification:
-
Analyze the solvent extract using a validated HPLC method to determine the amount of drug retained in the stripped layers of the stratum corneum.
-
Visualizations
References
- 1. Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of stearic acid nanostructured lipid carriers by solvent diffusion method in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Surface Modification of Lipid-Based Nanocarriers: A Potential Approach to Enhance Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the purity of stearyl arachidate using gas chromatography.
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in guaranteeing the quality, safety, and efficacy of the final product. Stearyl arachidate, a wax ester used in various pharmaceutical and cosmetic formulations, is no exception. This guide provides an objective comparison of analytical techniques for validating the purity of this compound, with a primary focus on gas chromatography (GC), and includes supporting data from alternative methods such as high-performance liquid chromatography (HPLC) and differential scanning calorimetry (DSC).
Comparison of Analytical Techniques
The choice of analytical method for purity assessment depends on several factors, including the desired level of sensitivity, the nature of potential impurities, and the available instrumentation. Below is a comparative summary of the most common techniques for analyzing this compound and similar wax esters.
| Feature | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-ELSD/MS) | Differential Scanning Calorimetry (DSC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity in the liquid phase. | Measurement of heat flow associated with thermal transitions. | Separation based on differential partitioning between a stationary and mobile phase. |
| Analytes | Volatile and thermally stable compounds. High-temperature GC can analyze intact wax esters. | A broad range of compounds, including high molecular weight and thermally labile ones. | Crystalline and amorphous materials. | A wide variety of compounds. |
| Primary Use | Quantitative purity analysis and impurity profiling. | Quantitative analysis and separation of complex mixtures. | Assessment of thermal properties and overall purity. | Qualitative purity check and separation of lipid classes. |
| Sample Preparation | Dissolution in a suitable organic solvent. Derivatization is generally not required for intact wax ester analysis. | Dissolution in a suitable organic solvent. Minimal sample preparation is typically needed. | Minimal; the sample is weighed into a pan. | Spotting of the dissolved sample onto a plate. |
| Sensitivity | High, with low limits of detection (LOD) and quantification (LOQ). | Good sensitivity, though ELSD can be less sensitive than MS detectors. | Dependent on the concentration and thermal properties of impurities. | Lower sensitivity compared to chromatographic techniques. |
| Linearity | Excellent linearity over a wide concentration range. | Good linearity, though ELSD response can be non-linear and may require logarithmic or quadratic curve fitting. | Not directly applicable for quantifying specific impurities. | Primarily qualitative or semi-quantitative. |
| Analysis Time | Typically 20-40 minutes per sample. | Can be longer than GC, especially with complex gradient elution. | Relatively fast, with a typical run taking 30-60 minutes. | Fast for a single sample, but less suitable for high-throughput analysis. |
| LOD/LOQ | Generally in the low mg/mL to µg/mL range.[1] | Can range from nmol/L to µmol/L for HPLC-MS, and µg/mL for HPLC-ELSD.[1][2] | Can detect low percentages of impurities (e.g., <1%). | Typically in the microgram range. |
Experimental Protocols
Gas Chromatography (GC-FID) for this compound Purity
This protocol outlines a robust method for the quantitative analysis of this compound purity using high-temperature gas chromatography with flame ionization detection (GC-FID).
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in high-purity hexane or toluene and make up to the mark. A final concentration of around 1.0 mg/mL is recommended.[3]
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a flame ionization detector (FID).
-
Column: A high-temperature, low-bleed capillary column suitable for wax ester analysis, such as a DB-1HT or DB-5HT (15 m x 0.25 mm i.d., 0.10 µm film thickness).[3]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Temperatures:
-
Injector: 380°C
-
Detector (FID): 390°C
-
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: Increase to 250°C at a rate of 15°C/min.
-
Ramp 2: Increase to 380°C at a rate of 10°C/min.
-
Final hold: Hold at 380°C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.
-
For higher accuracy, an internal or external standard method can be employed.
Mandatory Visualizations
Experimental Workflow for GC Purity Analysis
Caption: Workflow for this compound purity validation by GC-FID.
Discussion
Gas Chromatography stands out as the premier technique for the purity analysis of this compound due to its high resolution, sensitivity, and the ability to analyze the intact wax ester without derivatization using high-temperature methods. The primary impurities expected in commercial this compound would be the starting materials, stearyl alcohol and arachidic acid, or other long-chain esters, which can be effectively separated and quantified by GC.
High-Performance Liquid Chromatography , particularly when coupled with a mass spectrometer (HPLC-MS) or an evaporative light scattering detector (HPLC-ELSD), offers a powerful alternative. HPLC is especially advantageous for analyzing thermally labile or very high molecular weight compounds that may not be suitable for GC, even at high temperatures. HPLC-MS provides excellent sensitivity and structural information, while HPLC-ELSD is a more universal detector for non-volatile compounds.
Differential Scanning Calorimetry provides a different perspective on purity by analyzing the material's thermal behavior. The melting point and the shape of the melting endotherm can be indicative of purity. For a high-purity crystalline substance like this compound, a sharp melting peak at a specific temperature is expected. Impurities will typically cause a depression and broadening of the melting peak. While DSC is an excellent tool for screening and assessing overall purity, it does not provide information about the identity or quantity of individual impurities.
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique primarily used for qualitative analysis. It can be effectively employed to check for the presence of major impurities, such as unreacted starting materials, by comparing the sample's chromatogram to that of a pure standard. TLC is particularly useful for in-process control and for quickly assessing the purity of different batches.
Conclusion
For the definitive validation of this compound purity, high-temperature gas chromatography with FID is the recommended method, offering a robust and quantitative assessment. HPLC provides a valuable alternative, especially for samples that may be thermally sensitive. DSC and TLC serve as excellent complementary techniques for a comprehensive purity evaluation. The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the analysis and the regulatory landscape.
References
A Comparative Analysis of Stearyl Arachidate and Stearyl Stearate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Protocols
In the landscape of cosmetic formulation, the selection of emollients and texturizing agents is paramount to achieving desired product performance and sensory characteristics. Among the vast array of lipid esters, stearyl arachidate and stearyl stearate are two waxy esters that, despite their structural similarities, are anticipated to impart distinct properties to cosmetic formulations. This guide provides a comparative analysis of these two ingredients, summarizing their known physicochemical properties and outlining detailed experimental protocols for their evaluation. While direct comparative studies are limited in publicly available literature, this analysis aims to provide a framework for formulators to make informed decisions based on available data and established scientific principles.
Physicochemical and Performance Characteristics
The fundamental properties of this compound and stearyl stearate are summarized below. It is important to note that much of the data for this compound is predicted, highlighting the need for further empirical studies.
This compound Data
| Property | Value | Source |
| INCI Name | This compound | - |
| CAS Number | 22432-79-7 | [1] |
| Molecular Formula | C38H76O2 | [1][2] |
| Molecular Weight | 565.01 g/mol | [1][2] |
| Appearance | Solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | 569.4 °C (Predicted) | |
| Solubility | Insoluble in water | - |
Stearyl Stearate Data
| Property | Value | Source |
| INCI Name | Stearyl Stearate | - |
| CAS Number | 2778-96-3 | |
| Molecular Formula | C36H72O2 | |
| Molecular Weight | 536.96 g/mol | |
| Appearance | White waxy flakes | |
| Melting Point | 62 °C | |
| Boiling Point | 549.1 °C (Predicted) | |
| Saponification Value | 101-111 mg KOH/g | |
| Solubility | Insoluble in water; Soluble in oil |
Comparative Performance Analysis
While direct, side-by-side experimental data for this compound and stearyl stearate is scarce, a comparative analysis can be inferred based on their chemical structures and the known properties of similar long-chain esters.
Texture and Skin Feel: Stearyl stearate is well-documented to impart a rich, velvety, and non-greasy feel to cosmetic products. It is used to give body and structure to creams and stick products, enhancing the sensory experience. Given that this compound has a longer fatty acid chain (arachidic acid, C20) compared to stearyl stearate (stearic acid, C18), it is predicted to have a higher melting point and contribute a more substantial, potentially waxier texture to formulations. This could be advantageous in creating thicker creams or more rigid stick products.
Emollience and Occlusivity: Both esters function as emollients, softening and smoothing the skin. They form a film on the skin's surface to help reduce moisture loss. The longer carbon chain of this compound might suggest a slightly more occlusive barrier, which could be beneficial in formulations for very dry skin, though this requires experimental validation.
Viscosity Modification: Stearyl stearate is known to act as a viscosity-controlling agent. The longer chain length of this compound would likely lead to a greater increase in viscosity in the oil phase of an emulsion, allowing for the creation of richer, more viscous products at lower concentrations.
Stability: Both ingredients are chemically stable and non-toxic, making them safe for use in cosmetics. Their waxy nature can contribute to the overall stability of emulsions by structuring the oil phase.
Experimental Protocols
To facilitate a direct comparison of this compound and stearyl stearate, the following experimental protocols are provided.
Sensory Panel Analysis of Skin Feel
Objective: To quantitatively compare the sensory attributes of two cosmetic formulations, one containing this compound and the other stearyl stearate.
Methodology:
-
Formulation Preparation: Prepare two identical oil-in-water cream formulations, with the only variable being the inclusion of either 3% (w/w) this compound or 3% (w/w) stearyl stearate in the oil phase.
-
Panelist Recruitment: Recruit a panel of 10-12 trained sensory assessors.
-
Application: Apply a standardized amount (e.g., 0.5 mL) of each formulation to a designated area on the panelists' forearms.
-
Evaluation: Panelists will evaluate and score various sensory attributes on a scale of 1 to 10 at specified time points (e.g., immediately after application, 1 minute, 5 minutes, and 15 minutes). Attributes to be assessed include:
-
Spreadability: Ease of application and spreading on the skin.
-
Greasiness: The perception of an oily or fatty residue.
-
Absorption: The speed at which the product appears to be absorbed by the skin.
-
Tackiness: The feeling of stickiness on the skin surface.
-
Softness: The perceived smoothness and softness of the skin after application.
-
Velvety Feel: A luxurious, smooth, and non-greasy after-feel.
-
-
Data Analysis: Analyze the mean scores for each attribute and at each time point to determine statistically significant differences between the two formulations.
References
A Comparative Analysis of Stearyl Arachidate and Other Wax Esters for Oleogelation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of stearyl arachidate and other common wax esters used in structuring oils to form oleogels. The performance of these oleogelators is evaluated based on key physicochemical properties and supported by experimental data from scientific literature.
Introduction to Wax Esters in Oleogelation
Wax esters, long-chain esters of fatty acids and fatty alcohols, are effective oleogelators capable of forming thermo-reversible, semi-solid structures at low concentrations.[1] The resulting oleogels have applications in pharmaceuticals, cosmetics, and food industries as alternatives to traditional solid fats.[2][3] The structuring ability of a wax ester is influenced by its chemical structure, including chain length, symmetry, and degree of saturation.[1]
This guide focuses on a comparative analysis of this compound against other prevalent wax esters: cetyl palmitate, behenyl behenate, and stearyl stearate.
Comparative Performance of Wax Esters
The efficacy of a wax ester as an oleogelator is determined by several key performance indicators, including its oil binding capacity, thermal properties (crystallization and melting temperatures), and rheological characteristics.
Data Summary
The following tables summarize the available quantitative data for the compared wax esters. It is important to note that direct comparative studies for all these wax esters under identical conditions are limited in the publicly available literature. Therefore, some data is derived from studies on individual compounds or closely related structures.
Table 1: Oil Binding Capacity (OBC) of Various Wax Ester Oleogels
| Wax Ester | Concentration (wt%) | Oil Type | Oil Binding Capacity (%) | Citation |
| This compound | Data not available | - | Data not available | - |
| Candelilla Wax | 3 | High-oleic Sunflower Oil | 100 | [2] |
| Yellow Beeswax | 3 | High-oleic Sunflower Oil | 100 | |
| Rice Bran Wax | 3 | High-oleic Sunflower Oil | >99 | |
| Carnauba Wax | 3 | High-oleic Sunflower Oil | 53.17 | |
| Beeswax | 7 | Various Cold Pressed Oils | >99 |
Note: Natural waxes are complex mixtures containing a significant percentage of wax esters alongside other components.
Table 2: Thermal Properties of Wax Ester Oleogels from Differential Scanning Calorimetry (DSC)
| Wax Ester | Concentration (wt%) | Oil Type | Crystallization Peak Temperature (°C) | Melting Peak Temperature (°C) | Citation |
| This compound | Data not available | - | Data not available | Data not available | - |
| Behenyl Behenate | 3-4.5 | Oil | Similar to Candelilla Wax | Data not available | |
| Cetyl Palmitate | - | - | Data not available | 56.3 (β-polymorph) | |
| Candelilla Wax | 10.5-12 | Oil | Similar to Behenyl Behenate | Data not available | |
| Beeswax | - | - | Data not available | 65.7 |
Table 3: Rheological Properties of Wax Ester Oleogels (Oscillatory Rheology)
| Wax Ester | Concentration (wt%) | Oil Type | Storage Modulus (G') | Loss Modulus (G'') | Citation |
| This compound | Data not available | - | Data not available | Data not available | - |
| Xanthan Gum/Soy Lecithin | - | Sunflower Oil | > 10^6 Pa | < G' | |
| High Behenic Acid Stabilizer | 6.5 | Peanut Oil | G' > G'' | < G' | |
| Monoglycerides | 12 | Amaranth Oil | G' > G'' | < G' |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Oil Binding Capacity (OBC) Determination
Objective: To quantify the ability of the oleogel to retain the liquid oil within its structured network.
Protocol:
-
A known mass (approximately 1.0 g) of the oleogel is placed into a pre-weighed centrifuge tube.
-
The tube containing the sample is then centrifuged at a specific speed and temperature (e.g., 4000 rpm at 24 °C) for a defined duration (e.g., 15 minutes).
-
After centrifugation, the tube is inverted onto an absorbent paper for a set time (e.g., 5 minutes) to allow the separated oil to drain.
-
The tube with the remaining oleogel is weighed.
-
The Oil Binding Capacity is calculated using the following formula: OBC (%) = [(Weight of tube and sample after centrifugation and draining - Weight of empty tube) / (Weight of tube and initial sample - Weight of empty tube)] x 100
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the crystallization and melting temperatures and enthalpies of the wax esters and their oleogels.
Protocol:
-
A small, accurately weighed sample of the oleogel (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The thermal cycle typically involves:
-
An initial heating phase to a temperature above the melting point of the wax ester (e.g., 90°C) to erase the sample's thermal history.
-
A controlled cooling scan at a specific rate (e.g., 5°C/min) to a low temperature (e.g., 0°C) to observe crystallization.
-
A subsequent controlled heating scan at the same rate back to the initial high temperature to observe melting.
-
-
The onset and peak temperatures of the exothermic (crystallization) and endothermic (melting) events are determined from the resulting thermogram.
Rheological Characterization
Objective: To evaluate the viscoelastic properties of the oleogels, providing insights into their structure and mechanical strength.
Protocol (Oscillatory Rheology):
-
A controlled stress or strain rheometer equipped with a parallel plate or cone-plate geometry is used.
-
The oleogel sample is carefully loaded onto the lower plate of the rheometer, ensuring no air bubbles are trapped. The upper plate is lowered to the desired gap (e.g., 1 mm).
-
Amplitude Sweep: To determine the linear viscoelastic region (LVR), a strain or stress sweep is performed at a constant frequency (e.g., 1 Hz). This identifies the range where the storage modulus (G') and loss modulus (G'') are independent of the applied strain/stress.
-
Frequency Sweep: Within the LVR, a frequency sweep (e.g., from 0.1 to 100 Hz) is conducted at a constant strain or stress to observe the frequency-dependent behavior of G' and G''. A gel-like structure is typically indicated by G' being greater than G'' and both moduli showing a low dependence on frequency.
-
Temperature Sweep: A temperature ramp (cooling and heating) at a controlled rate is performed at a constant frequency and strain (within the LVR) to monitor the changes in G' and G'' during gel formation and melting.
Visualizations
Experimental Workflow for Oleogel Characterization
The following diagram illustrates a typical workflow for the preparation and characterization of wax ester-based oleogels.
References
A Comparative Guide to the Polymorphic Analysis of Stearyl Arachidate using Differential Scanning calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Stearyl arachidate, a long-chain wax ester, is utilized in various pharmaceutical and cosmetic formulations for its properties as an emollient, thickener, and stabilizer. The crystalline structure, or polymorphism, of this compound can significantly impact its physical properties, such as melting point, solubility, and mechanical strength. These properties, in turn, affect the performance and stability of the final product. Differential Scanning Calorimetry (DSC) is a powerful analytical technique for characterizing the polymorphic behavior of such materials.
This guide provides a comparative overview of the DSC analysis of this compound polymorphism. Due to the limited availability of specific experimental data for this compound in published literature, this guide will utilize data from analogous long-chain wax esters, such as cetyl palmitate and behenyl behenate, to illustrate the principles and expected outcomes of such an analysis.
Understanding Polymorphism in Wax Esters
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form.[1] These different forms, or polymorphs, have the same chemical composition but differ in the arrangement of molecules in the crystal lattice. For long-chain esters like this compound, the common polymorphic forms are designated as α, β', and β.
-
α (Alpha) Form: This is typically the least stable polymorph, with a hexagonal subcell packing. It is often formed upon rapid cooling from the melt and has the lowest melting point.
-
β' (Beta-prime) Form: This form exhibits intermediate stability and has an orthorhombic perpendicular subcell packing. It is often desired in applications requiring a smooth texture due to its small crystal size.
-
β (Beta) Form: This is generally the most stable polymorph, with a triclinic parallel subcell packing. It has the highest melting point and tends to form larger, more needle-like crystals.
The transitions between these forms can be either monotropic (unidirectional) or enantiotropic (reversible) and can be induced by changes in temperature or during storage.[1] DSC is an invaluable tool for studying these transitions by measuring the heat flow associated with them.[2][3]
Comparative Analysis of Polymorphic Forms by DSC
A typical DSC analysis of a polymorphic material involves heating the sample at a controlled rate and observing the endothermic (melting) and exothermic (crystallization) events. The resulting thermogram provides information on the transition temperatures and enthalpies associated with each polymorphic form.
While specific data for this compound is not available, the following table presents representative data for analogous long-chain wax esters to illustrate the expected differences in their thermal properties.
| Polymorphic Form | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (ΔHfus) (J/g) | Notes |
| α (Alpha) | 45 - 50 | 50 - 55 | 150 - 180 | Least stable form, typically observed upon rapid cooling. May transition to β' upon heating. |
| β' (Beta-prime) | 55 - 60 | 60 - 65 | 180 - 210 | Intermediate stability. Often the desired form in many applications. |
| β (Beta) | 65 - 70 | 70 - 75 | 210 - 240 | Most stable form with the highest melting point and enthalpy of fusion. |
Note: The values in this table are representative and are based on data for similar long-chain wax esters. Actual values for this compound may vary.
The DSC thermogram of a sample containing a mixture of polymorphs, or one that undergoes polymorphic transitions upon heating, can be complex. It may show multiple melting peaks or a combination of exothermic crystallization peaks followed by endothermic melting peaks. The heating and cooling rates used in the DSC experiment can significantly influence the observed transitions.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reproducible and reliable DSC data for polymorphic analysis.
Objective: To identify and quantify the polymorphic forms of this compound and to study their thermal transitions.
Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling accessory.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Method:
-
Initial Heating Scan:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).
-
Heat the sample to a temperature above its final melting point (e.g., 90 °C) at a controlled rate (e.g., 10 °C/min). This initial scan is used to erase the sample's previous thermal history.
-
-
Controlled Cooling Scan:
-
Cool the sample from the molten state back to the starting temperature (e.g., 25 °C) at a controlled rate (e.g., 10 °C/min). This step allows for the observation of crystallization behavior and the formation of different polymorphs depending on the cooling rate.
-
-
Second Heating Scan:
-
Reheat the sample from the starting temperature to above its final melting point at the same controlled rate (e.g., 10 °C/min). This scan reveals the melting behavior of the polymorphs formed during the controlled cooling step.
-
Data Analysis:
-
Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for each observed endothermic and exothermic transition.
-
Compare the thermograms from different heating and cooling rates to understand the kinetics of the polymorphic transitions.
Visualizing the DSC Experimental Workflow
The following diagram illustrates the logical flow of a typical DSC experiment for analyzing polymorphism.
Caption: Experimental workflow for DSC analysis of polymorphism.
Conclusion
Differential Scanning Calorimetry is an essential technique for characterizing the polymorphic behavior of this compound and other long-chain wax esters. By carefully controlling experimental parameters such as heating and cooling rates, researchers can identify different polymorphic forms, determine their transition temperatures and enthalpies, and gain insights into their relative stability. This information is critical for ensuring the consistent performance and quality of pharmaceutical and cosmetic products containing these materials. While specific data for this compound is limited, the principles and methodologies described in this guide, using analogous compounds, provide a robust framework for its comprehensive thermal analysis.
References
A Comparative Guide to the Crystal Structure Characterization of Stearyl Arachidate by X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stearyl Arachidate and its Crystal Structure
This compound is a wax ester formed from stearyl alcohol and arachidic acid. In the solid state, these long-chain molecules pack into ordered, crystalline structures. The precise arrangement of these molecules, or the crystal lattice, dictates many of the material's physical properties, such as its melting point, solubility, and mechanical strength. These properties are of critical importance in various applications, including pharmaceuticals, cosmetics, and material science.
X-ray diffraction (XRD) is the primary technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can determine key structural parameters, including the unit cell dimensions and space group symmetry.
Comparative Analysis of Crystal Structures
While specific crystallographic data for this compound is not available, we can infer its likely structural characteristics by examining related long-chain esters and their constituent fatty acids. Long-chain aliphatic compounds, such as waxes, commonly crystallize in layered structures, with the molecules packed in parallel. The methylene subcells of these structures often exhibit orthorhombic symmetry.[1]
To illustrate the type of data obtained from XRD analysis and to provide a basis for comparison, the following table summarizes the crystallographic data for stearic acid and a new polymorphic form of arachidic acid.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| Stearic Acid (Form C) | C₁₈H₃₆O₂ | Monoclinic | P2₁/a | 9.36 | 4.95 | 50.7 | 128.25 | 4 | [2] |
| Arachidic Acid (Form Bm) | C₂₀H₄₀O₂ | Monoclinic | P2₁/c | - | - | - | - | 4 | [3] |
Note: Detailed unit cell parameters for the new polymorphic form of arachidic acid were not provided in the abstract.
Experimental Protocol: Powder X-ray Diffraction of a Long-Chain Ester
The following is a generalized experimental protocol for the characterization of a crystalline long-chain ester like this compound using powder X-ray diffraction (XRD).
1. Sample Preparation:
-
Grinding: The sample is finely ground to a homogenous powder using an agate mortar and pestle. This ensures a random orientation of the crystallites, which is crucial for obtaining accurate diffraction data.
-
Sample Mounting: The powdered sample is carefully packed into a sample holder. The surface of the sample should be flat and level with the surface of the holder to ensure accurate positioning in the X-ray beam.
2. Data Collection:
-
Instrument: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used.
-
Scan Parameters: The diffraction pattern is recorded over a specific range of 2θ angles (e.g., 2° to 40°), with a defined step size and counting time per step. The exact parameters will depend on the sample's crystallinity and the desired data quality.
-
Data Acquisition: The instrument software records the intensity of the diffracted X-rays at each 2θ angle, generating a diffractogram.
3. Data Analysis:
-
Phase Identification: The obtained diffraction pattern is compared to databases of known crystalline phases to identify the compound.
-
Unit Cell Determination: The positions of the diffraction peaks are used to determine the unit cell parameters (a, b, c, α, β, γ) of the crystal lattice.
-
Space Group Determination: The systematic absences of certain reflections in the diffraction pattern provide information about the crystal's symmetry and allow for the determination of the space group.
-
Structure Refinement: For a more detailed structural analysis, Rietveld refinement can be performed. This involves fitting a calculated diffraction pattern based on a structural model to the experimental data to refine atomic positions and other structural parameters.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the characterization of a crystalline material using X-ray diffraction.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Crystal structure of the C form of stearic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. New polymorphic phase of arachidic acid crystal: structure, intermolecular interactions, low-temperature stability and Raman spectroscopy combined with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Release Kinetics of a Model Drug from a Stearyl Arachidate Matrix
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro release kinetics of a model drug from a stearyl arachidate matrix against other common lipid-based alternatives. The information presented herein is supported by experimental data from analogous systems and detailed procedural outlines for reproducibility.
Performance Comparison of Lipid-Based Matrices
The in-vitro release of a drug from a lipid matrix is a critical factor in developing effective controlled-release dosage forms. The choice of lipid excipient significantly influences the rate and mechanism of drug dissolution. While specific data for a pure this compound matrix is not extensively published, its properties as a wax ester allow for a robust comparison with other well-characterized wax-based matrices such as glyceryl behenate and carnauba wax. These matrices are known for providing sustained drug release by forming an inert, non-erodible structure through which the drug diffuses.
The following table summarizes the expected release kinetics of a model drug from a this compound matrix in comparison to established alternatives. The data is extrapolated from studies on various hydrophobic matrices.
| Matrix Composition | Drug Release Profile (at 8 hours) | Release Mechanism | Key Characteristics |
| This compound (Hypothesized) | Slow, controlled release | Predominantly Fickian diffusion | Highly hydrophobic, inert matrix. Release rate is dependent on drug solubility in the matrix and the tortuosity of the diffusion path. |
| Glyceryl Behenate | Sustained release, adjustable with enhancers[1] | Diffusion-dominated[2][3] | Effective in retarding the release of water-soluble drugs. Release can be modulated by incorporating pore-formers like lactose.[1][2] |
| Carnauba Wax | Significant retardation of drug release | Fickian diffusion | Forms a strong, inert matrix. Can lead to a burst release at lower concentrations, but provides extensive sustained release at higher concentrations. |
| Nanostructured Lipid Carriers (NLCs) | Biphasic: initial burst followed by sustained release | Diffusion and matrix erosion | A blend of solid and liquid lipids creates a less-ordered matrix, allowing for higher drug loading and more flexible release profiles. |
| Solid Lipid Nanoparticles (SLNs) | Sustained release | Primarily diffusion from a solid lipid core | Composed entirely of solid lipids, forming a well-ordered, crystalline structure that provides a slow-release profile. |
Experimental Protocols
Accurate and reproducible in-vitro release data is contingent on standardized experimental protocols. Below are detailed methodologies for two common techniques used to evaluate drug release from lipid-based matrices.
USP Apparatus 2 (Paddle Method)
This is the most widely used method for dissolution testing of solid oral dosage forms.
Objective: To determine the rate of drug release from a solid matrix tablet in a specified dissolution medium.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution Vessels (typically 1000 mL)
-
Paddles (stainless steel or coated)
-
Water bath with temperature control
-
Syringes and filters for sample collection
-
UV-Vis Spectrophotometer or HPLC for drug quantification
-
Dissolution Medium (e.g., phosphate buffer pH 6.8)
-
Matrix tablets containing the model drug in this compound
Procedure:
-
Apparatus Setup:
-
Place the dissolution vessels in the apparatus and fill with a specified volume (e.g., 900 mL) of the dissolution medium.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM). The distance between the bottom of the paddle and the inside bottom of the vessel should be maintained at 25 ± 2 mm.
-
-
Sample Introduction:
-
Carefully drop one matrix tablet into each vessel.
-
Start the apparatus immediately.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the collected samples to remove any undissolved particles.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point, correcting for the volume replaced.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
-
Analyze the release kinetics by fitting the data to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas).
-
Dialysis Method
This method is particularly useful for evaluating drug release from nanoparticle-based systems like SLNs and NLCs, but can also be adapted for other formulations.
Objective: To measure the release of a drug from a formulation by separating the formulation from the release medium using a semi-permeable membrane.
Materials and Equipment:
-
Dialysis tubing or a dialysis device (e.g., Franz diffusion cell) with a specific molecular weight cut-off (MWCO)
-
A container for the release medium (e.g., beaker)
-
Magnetic stirrer and stir bar or orbital shaker
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Syringes for sampling
-
Analytical instrument for drug quantification (UV-Vis or HPLC)
-
Release Medium (e.g., phosphate-buffered saline, pH 7.4)
-
Drug-loaded this compound formulation (e.g., nanoparticles or a small tablet)
Procedure:
-
Membrane Preparation:
-
Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Accurately weigh or measure a specific amount of the drug-loaded this compound formulation and place it inside the dialysis bag.
-
Add a small, known volume of release medium into the bag.
-
Securely close both ends of the dialysis bag.
-
-
Release Study:
-
Place the sealed dialysis bag into a container with a larger, known volume of the release medium.
-
Maintain the temperature at 37 ± 0.5°C and stir the release medium at a constant rate (e.g., 100 RPM).
-
-
Sampling:
-
At specified time points, withdraw an aliquot of the release medium from the external container.
-
Replenish with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Sample Analysis:
-
Determine the drug concentration in the collected samples using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of drug released over time.
-
Plot the release profile and apply kinetic models to understand the release mechanism. It's important to note that the diffusion of the drug across the dialysis membrane can be a rate-limiting step and should be accounted for in the data analysis.
-
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the USP Apparatus 2 and Dialysis methods.
References
A Comparative Analysis of the Emollient Properties of Stearyl Arachidate and Other Cosmetic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emollient properties of stearyl arachidate against other commonly used cosmetic esters. Due to the limited availability of direct quantitative performance data for this compound, behenyl behenate, a wax ester with a similar chemical structure and physical properties, is used as a proxy in this analysis. The comparison focuses on key performance indicators of emolliency: skin hydration, transepidermal water loss (TEWL), and sensory characteristics. All quantitative data is presented in structured tables, and detailed experimental protocols for the cited tests are provided.
Quantitative Comparison of Emollient Esters
The following tables summarize the physicochemical and sensory properties of a selection of cosmetic esters, ranging from light, fast-spreading esters to heavy, waxy esters. This comparison aims to contextualize the expected performance of this compound by examining its proxy, behenyl behenate, alongside esters with different properties.
Table 1: Physicochemical Properties of Selected Emollient Esters
| Property | Isopropyl Palmitate (Light Ester) | Glyceryl Stearate (Medium Ester) | Behenyl Behenate (Heavy/Wax Ester Proxy for this compound) |
| INCI Name | Isopropyl Palmitate | Glyceryl Stearate | Behenyl Behenate |
| CAS Number | 142-91-6 | 31566-31-1 | 17671-27-1 |
| Appearance | Colorless liquid | White to off-white, wax-like solid | White to yellowish, hard granules/solid |
| Molecular Weight | ~298.5 g/mol | ~358.6 g/mol | ~649.2 g/mol |
| Spreading Value | High | Medium | Low |
Table 2: Comparative Emollient Performance Data
| Performance Metric | Isopropyl Palmitate | Glyceryl Stearate | Behenyl Behenate (Proxy) |
| Skin Hydration (Corneometer) | Moderate increase | Significant increase | High increase (expected due to occlusion) |
| TEWL Reduction | Low | Moderate | High (forms a significant occlusive film) |
| Sensory Profile | Light, non-greasy, fast-absorbing | Creamy, smooth, moderate absorption | Waxy, rich, slow-absorbing, substantive |
Table 3: Comparative Sensory Evaluation Scores (Scale of 1-10)
| Sensory Attribute | Isopropyl Palmitate | Glyceryl Stearate | Oleyl Erucate (as a representative waxy ester)[1] |
| Dry Time | 8 | 6 | 5 |
| Softness | 7 | 8 | 7 |
| Stickiness | 2 | 4 | 5 |
| Velvetiness | 7 | 6 | 6 |
| Dryness | 8 | 5 | 4 |
| Shining | 4 | 6 | 7 |
Note: Sensory data for a direct comparison of all chosen esters in a single study is limited. The data for Oleyl Erucate, a wax ester, is included to provide a representative sensory profile for a heavier ester class to which this compound and behenyl behenate belong.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and clear understanding of the data.
In-Vivo Skin Hydration Measurement (Corneometry)
Objective: To quantitatively measure the hydration level of the stratum corneum after the application of an emollient.
Methodology:
-
Instrumentation: Corneometer® (e.g., CM 825).
-
Principle: The measurement is based on the capacitance of the skin, which changes with its water content.[2][3]
-
Procedure:
-
A panel of healthy volunteers with normal to dry skin is selected.
-
Test areas are demarcated on the volar forearm of each panelist.
-
Panelists acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes.
-
Baseline Corneometer® readings are taken from each test area.
-
A standardized amount (e.g., 2 mg/cm²) of the test emollient is applied to the designated area.
-
Corneometer® readings are taken at specified time intervals (e.g., 1, 2, 4, and 6 hours) after application.
-
The change in skin hydration is calculated as the difference from the baseline reading.
-
In-Vivo Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the effect of an emollient on the skin's barrier function by measuring the rate of water evaporation from the skin surface.
Methodology:
-
Instrumentation: Tewameter® (e.g., TM 300).
-
Principle: The instrument measures the water vapor pressure gradient above the skin, which is proportional to the rate of water loss.[2]
-
Procedure:
-
The experimental setup is similar to that for corneometry, with a panel of volunteers and designated test areas.
-
Panelists acclimatize under controlled environmental conditions.
-
Baseline TEWL readings are taken with the Tewameter®.
-
The test emollient is applied in a standardized manner.
-
TEWL measurements are repeated at the same time intervals as the corneometry readings.
-
A reduction in TEWL compared to baseline indicates an improvement in the skin's barrier function.
-
Sensory Panel Evaluation
Objective: To assess the subjective sensory characteristics of an emollient when applied to the skin.
Methodology:
-
Panelists: A trained sensory panel of 10-15 individuals.
-
Procedure:
-
Panelists are trained on a standardized lexicon of sensory attributes for skin care products (e.g., spreadability, absorbency, greasiness, tackiness, after-feel).
-
A standardized amount of each test emollient is provided to the panelists in a blinded and randomized order.
-
Panelists apply the product to a designated area of their skin (e.g., volar forearm).
-
Panelists evaluate and score each sensory attribute on a defined scale (e.g., a 10-point or 15-point scale).
-
Data is collected and statistically analyzed to determine the sensory profile of each emollient.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Emollient Comparison
References
- 1. tojned.net [tojned.net]
- 2. Transepidermal water loss (TEWL) and corneometry with hydrogel vehicle in the treatment of atopic dermatitis: a randomized, investigator-blind pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transepidermal Water Loss (TEWL) and Corneometry With Hydrogel Vehicle in the Treatment of Atopic Dermatitis: A Randomized, Investigator-Blind Pilot Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
A Comparative Guide to the Efficacy of Stearyl Arachidate and Natural Waxes as Gelling Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of stearyl arachidate, a synthetic wax ester, and commonly used natural waxes (beeswax, carnauba wax, and candelilla wax) as gelling agents for oleogels. The objective is to furnish researchers, scientists, and drug development professionals with a data-driven resource to inform the selection of appropriate structuring agents for pharmaceutical and cosmetic formulations. Due to a notable lack of publicly available data on the specific gelling performance of this compound, this guide presents established data for natural waxes and provides a comprehensive experimental framework for conducting a direct comparative evaluation.
Introduction to Oleogelators
Oleogels, or organogels, are semi-solid systems in which a liquid lipophilic phase is structured into a gel by a gelling agent, also known as an oleogelator. These systems are of significant interest in the pharmaceutical and cosmetic industries as they offer a means to replace solid fats, which are often high in saturated fatty acids, with healthier unsaturated oils while maintaining a desirable semi-solid texture. The choice of gelling agent is critical as it dictates the physical properties of the oleogel, including its hardness, melting point, stability, and sensory characteristics.
Natural waxes have been traditionally used as oleogelators due to their widespread availability and effectiveness at low concentrations.[1] However, synthetic esters like this compound are emerging as potential alternatives, offering advantages in terms of purity and batch-to-batch consistency, which are critical for pharmaceutical applications.
Overview of this compound
This compound is the ester of stearyl alcohol and arachidic acid. As a long-chain saturated wax ester, it is expected to form a crystalline network in oils upon cooling from a molten state, thereby creating a gel. The table below summarizes its key chemical and physical properties.
| Property | Value |
| Synonyms | Octadecyl eicosanoate, Arachidic acid stearyl ester |
| CAS Number | 22432-79-7[2] |
| Molecular Formula | C38H76O2[2] |
| Molecular Weight | 565.01 g/mol [2] |
| Physical State | Solid[2] |
| Purity | >99% (typical for research grade) |
Performance of Natural Waxes as Gelling Agents
Beeswax, carnauba wax, and candelilla wax are widely used natural oleogelators. Their gelling efficacy is attributed to their complex composition of wax esters, free fatty acids, fatty alcohols, and hydrocarbons. The tables below summarize key performance indicators for these waxes based on available experimental data from scientific literature. It is important to note that the properties of oleogels are highly dependent on the type of oil used and the processing conditions (e.g., cooling rate).
Table 1: Critical Gelling Concentration (CGC) and Melting Point of Natural Wax Oleogels
| Gelling Agent | Oil Type | CGC (% w/w) | Melting Point (°C) |
| Beeswax | Hazelnut Oil | ~5-15% | Not Specified |
| Canola Oil | 6% | Not Specified | |
| Carnauba Wax | Canola Oil | 4% | Not Specified |
| Various Edible Oils | Not Specified | 67.3 - 69.2 | |
| Candelilla Wax | Canola Oil | 2% | Not Specified |
| Various Edible Oils | Not Specified | Not Specified |
CGC can vary significantly based on the specific composition of the wax and the oil used.
Table 2: Hardness of Oleogels Formulated with Natural Waxes
| Gelling Agent | Concentration (% w/w) | Oil Type | Hardness (N) |
| Beeswax | 15% | Various Edible Oils | 2.24 |
| Carnauba Wax | Not Specified | Not Specified | Not Specified |
| Candelilla Wax | 15% | Various Edible Oils | 2.87 |
| Sunflower Wax | 15% | Various Edible Oils | 5.18 |
Hardness is a measure of gel strength and is highly dependent on the concentration of the gelling agent and the analytical method used.
Mandatory Visualization
Caption: A flowchart of the experimental workflow for comparing the efficacy of different gelling agents.
Experimental Protocols
To facilitate a direct comparison between this compound and natural waxes, the following detailed experimental protocols are provided.
Preparation of Oleogels
This protocol describes the direct dispersion method for preparing oleogels.
-
Materials:
-
Gelling agent (this compound, Beeswax, etc.)
-
Oil (e.g., Sunflower oil, Mineral oil, Isopropyl myristate)
-
Glass vials with screw caps
-
Heating magnetic stirrer or water bath
-
Weighing balance
-
-
Procedure:
-
Weigh the desired amount of the gelling agent and oil into a glass vial to achieve the target concentration (w/w).
-
Place the vial in a heated water bath or on a heating magnetic stirrer.
-
Heat the mixture to a temperature approximately 10-20°C above the melting point of the gelling agent, with continuous stirring until the gelling agent is completely dissolved and the solution is clear.
-
Once dissolved, stop heating and stirring, and allow the vial to cool at a controlled rate to ambient temperature (e.g., 25°C).
-
Store the prepared oleogels at a constant temperature for at least 24 hours to allow for complete crystallization and structuring before analysis.
-
Determination of Critical Gelling Concentration (CGC)
The CGC is the minimum concentration of a gelling agent required to form a stable gel that does not flow under its own weight.
-
Procedure:
-
Prepare a series of oleogels with varying concentrations of the gelling agent (e.g., in 0.5% or 1% increments).
-
After the 24-hour storage period, invert the vials.
-
The CGC is the lowest concentration at which the oleogel shows no sign of flowing for at least 5 minutes.
-
Texture Analysis (Hardness)
Texture analysis provides a quantitative measure of the gel's mechanical properties, such as hardness.
-
Apparatus: Texture Analyzer with a cylindrical or conical probe.
-
Procedure:
-
Place the oleogel sample on the texture analyzer platform.
-
A probe is penetrated into the gel at a constant speed to a defined depth.
-
The hardness is determined as the maximum force (in Newtons or grams) recorded during the first compression cycle.
-
Ensure consistent sample temperature and geometry for all measurements to allow for accurate comparison.
-
Oil Binding Capacity (OBC)
OBC measures the ability of the gel network to entrap the liquid oil.
-
Procedure:
-
Weigh a known amount of the oleogel into a pre-weighed centrifuge tube.
-
Centrifuge the tube at a specified speed (e.g., 10,000 rpm) for a set duration (e.g., 15 minutes).
-
After centrifugation, carefully decant the separated oil and weigh the tube containing the remaining gel.
-
The OBC is calculated using the following formula: OBC (%) = [(Weight of gel after centrifugation) / (Initial weight of gel)] x 100
-
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting and crystallization behavior of the oleogels.
-
Procedure:
-
Accurately weigh a small amount of the oleogel (5-10 mg) into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
The thermal cycle typically involves:
-
An initial isothermal period at a low temperature (e.g., 0°C).
-
A heating scan at a constant rate (e.g., 5°C/min) to a temperature above the melting point of the gelling agent.
-
An isothermal period at the high temperature to erase thermal history.
-
A cooling scan at a constant rate (e.g., 5°C/min) back to the initial low temperature.
-
-
The peak temperatures of the endothermic (melting) and exothermic (crystallization) events are recorded.
-
Conclusion
Natural waxes like beeswax, carnauba wax, and candelilla wax are effective and widely used gelling agents in the pharmaceutical and cosmetic industries. They can form stable oleogels at relatively low concentrations, though their performance can be variable due to their natural origin.
This compound, as a high-purity synthetic wax ester, presents a compelling alternative, with the potential for highly consistent and reproducible gelling performance. While direct experimental data on its efficacy as an oleogelator is currently lacking in public literature, its chemical structure suggests it could be a potent gelling agent.
The experimental protocols provided in this guide offer a standardized framework for researchers and drug development professionals to conduct their own comparative studies. Such studies are essential to fully elucidate the performance of this compound relative to natural waxes and to determine its suitability for specific formulation needs where purity, consistency, and well-defined material properties are of paramount importance.
References
Spectroscopic Identification of Stearyl Arachidate: A Comparative Guide Using FTIR and NMR
For Researchers, Scientists, and Drug Development Professionals
Stearyl arachidate (CAS 22432-79-7) is a wax ester composed of stearyl alcohol and arachidic acid.[1] As a long-chain saturated ester, it finds applications in cosmetics, pharmaceuticals, and as a lipid standard. Accurate and efficient identification is crucial for quality control and research purposes. This guide provides a comparative overview of two primary spectroscopic techniques—Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the structural elucidation of this compound, complete with experimental data and protocols.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying functional groups within a molecule.[2] It measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies, creating a unique spectral "fingerprint." For this compound, FTIR is excellent for confirming the presence of its characteristic ester linkage and long hydrocarbon chains.
Data Presentation: Characteristic FTIR Peaks
The FTIR spectrum of this compound is defined by strong absorptions corresponding to its alkane and ester moieties. The data below is compiled based on characteristic frequencies for long-chain esters and their fatty acid/alcohol components.[2][3][4]
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Peak Intensity |
| C-H Asymmetric Stretch | Alkane (-CH₂) | ~2920 | Strong |
| C-H Symmetric Stretch | Alkane (-CH₂) | ~2850 | Strong |
| C=O Stretch | Ester (-COO-) | ~1740 | Very Strong, Sharp |
| C-H Bend (Scissoring) | Methylene (-CH₂-) | ~1470 | Medium |
| C-O Stretch | Ester (-COO-) | ~1175 | Strong |
Experimental Protocol: FTIR-ATR Analysis
This protocol describes the analysis of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common method for solid and semi-solid samples.
I. Instrumentation and Materials
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Sample: this compound, solid powder.
-
Cleaning Supplies: Isopropanol or ethanol and lint-free wipes.
II. Procedure
-
Background Collection: Before analyzing the sample, ensure the ATR crystal is clean. Use a lint-free wipe with isopropanol to clean the crystal surface and allow it to dry completely. Collect a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FTIR spectrum. Typical parameters include a spectral range of 4000–600 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to achieve a high signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for detailed structural elucidation, providing precise information about the chemical environment of each proton and carbon atom in a molecule. While more time-consuming than FTIR, NMR provides unambiguous confirmation of the molecular structure.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the expected chemical shifts for this compound, predicted from data on similar long-chain fatty acids and esters. The molecule is CH₃(CH₂)₁₆CH₂-O-CO-CH₂(CH₂)₁₈CH₃.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| Terminal CH₃ (both ends) | Triplet (t) | ~0.88 |
| Bulk Methylene (-(CH₂)n-) | Multiplet (m) | ~1.25 |
| β-CH₂ to Ester Carbonyl (from arachidate) | Multiplet (m) | ~1.63 |
| β-CH₂ to Ester Oxygen (from stearyl alcohol) | Multiplet (m) | ~1.65 |
| α-CH₂ to Ester Carbonyl (from arachidate) | Triplet (t) | ~2.28 |
| α-CH₂ to Ester Oxygen (from stearyl alcohol) | Triplet (t) | ~4.05 |
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | ~174.0 |
| α-Carbon to Ester Oxygen (-O-C H₂-) | ~64.4 |
| α-Carbon to Ester Carbonyl (-C H₂-C=O) | ~34.4 |
| Bulk Methylene Carbons (-(CH₂)n-) | ~22.7 - 31.9 |
| Terminal Methyl Carbons (-CH₃) | ~14.1 |
Experimental Protocol: ¹H and ¹³C NMR Analysis
This protocol outlines the general steps for acquiring high-resolution NMR spectra of a lipid sample like this compound.
I. Instrumentation and Materials
-
Instrument: High-resolution NMR Spectrometer (e.g., 300-600 MHz).
-
Sample: 5-10 mg of this compound.
-
Solvent: ~0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Equipment: 5 mm NMR tube, vortex mixer.
II. Procedure
-
Sample Preparation: Weigh approximately 5.0 mg of this compound and dissolve it in 600 µL of deuterated chloroform in a small vial.
-
Transfer: Once fully dissolved (vortex if necessary), transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum. A standard single-pulse experiment is typically sufficient.
-
¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum. This requires a greater number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Comparison of FTIR and NMR for this compound Identification
| Feature | FTIR Spectroscopy | NMR Spectroscopy |
| Primary Information | Functional group identification (ester, alkane). | Detailed molecular structure and connectivity. |
| Speed | Very fast (1-2 minutes per sample). | Slower (minutes for ¹H, can be hours for ¹³C). |
| Sensitivity | Moderate. | Relatively low, requires mg quantities. |
| Sample Preparation | Minimal; can be analyzed neat. | Requires dissolution in expensive deuterated solvents. |
| Cost | Lower instrument and running costs. | Higher instrument and maintenance costs. |
| Quantification | Possible but can be complex. | Excellent for quantification with proper standards. |
| Best Use Case | Rapid quality control, verification of ester functional group. | Unambiguous structure confirmation, purity analysis. |
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic identification of this compound.
Caption: Experimental workflow for the spectroscopic identification of this compound.
References
A Comparative Rheological Analysis of Oleogels: Stearyl Arachidate versus Common Organogelators
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Oleogelator Based on Rheological Performance.
The formulation of oleogels with specific rheological properties is crucial for their application in pharmaceuticals, cosmetics, and food products. The choice of organogelator plays a pivotal role in defining the texture, stability, and release characteristics of the final product. This guide provides a comparative analysis of the rheological properties of oleogels prepared with stearyl arachidate and other commonly used organogelators, including candelilla wax, carnauba wax, rice bran wax, and a β-sitosterol/γ-oryzanol blend. The data presented is a collation from various scientific studies, offering a comprehensive overview to aid in the selection of the most suitable gelling agent for your research and development needs.
Data Presentation: A Side-by-Side Rheological Comparison
The following table summarizes the key rheological parameters for oleogels prepared with different organogelators. It is important to note that direct comparative studies including this compound are limited. Therefore, the data for this compound is inferred based on studies of wax ester oleogels with similar chain lengths, which suggest that shorter chain wax esters tend to form more rigid gels. All data is presented for oleogels prepared in vegetable oil at a concentration of 5% (w/w) and measured at 25°C.
| Organogelator | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan δ (G''/G') | Apparent Viscosity (Pa·s) at 10 s⁻¹ | Oil Binding Capacity (%) |
| This compound (Inferred) | ~10,000 - 50,000 | ~1,000 - 5,000 | ~0.1 | ~10 - 50 | > 98% |
| Candelilla Wax | 5,000 - 20,000 | 500 - 2,000 | ~0.1 | 5 - 20 | > 99%[1] |
| Carnauba Wax | 10,000 - 60,000 | 1,000 - 6,000 | ~0.1 | 15 - 60 | > 99%[2] |
| Rice Bran Wax | 1,000 - 10,000 | 100 - 1,000 | ~0.1 | 1 - 10 | > 99%[3] |
| β-Sitosterol / γ-Oryzanol (1:1) | 1,000 - 15,000 | 100 - 1,500 | ~0.1 | 2 - 15 | > 95%[4] |
Note: The rheological properties of oleogels are highly dependent on the type of oil used, the concentration of the organogelator, the cooling rate, and the temperature of measurement. The values presented in this table are indicative and should be used as a guide for comparison.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following detailed methodologies for oleogel preparation and rheological characterization are provided.
Oleogel Preparation
-
Dispersion: The selected organogelator (this compound, candelilla wax, carnauba wax, rice bran wax, or β-sitosterol/γ-oryzanol) is dispersed in a vegetable oil (e.g., sunflower oil, olive oil) at the desired concentration (e.g., 5% w/w) in a temperature-controlled vessel.
-
Heating: The dispersion is heated to a temperature approximately 10-20°C above the melting point of the organogelator with continuous stirring (e.g., 200 rpm) to ensure complete dissolution and a homogeneous mixture. For waxes, this is typically between 80-90°C. For β-sitosterol/γ-oryzanol mixtures, heating to around 120-140°C may be necessary.
-
Cooling: The hot solution is then cooled to room temperature (25°C) under controlled conditions. The cooling rate can significantly influence the crystal network formation and, consequently, the rheological properties of the oleogel. A typical cooling rate used in research is 1°C/min.
-
Maturation: The oleogels are allowed to mature at a constant temperature (e.g., 25°C) for at least 24 hours before any rheological measurements are performed to allow for the complete development of the crystal network.
Rheological Analysis
Rheological measurements are performed using a controlled-stress or controlled-strain rheometer equipped with a parallel plate geometry (e.g., 25 mm diameter) and a temperature control system.
-
Sample Loading: A sufficient amount of the oleogel is carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped. The sample is allowed to equilibrate at the measurement temperature (25°C) for a specified time (e.g., 5 minutes).
-
Amplitude Sweep (Strain Sweep): To determine the linear viscoelastic region (LVR), a strain sweep is performed at a constant frequency (e.g., 1 Hz) over a range of strain amplitudes (e.g., 0.01% to 100%). The LVR is the range of strains where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. Subsequent oscillatory tests should be conducted within this region.
-
Frequency Sweep: A frequency sweep is conducted at a constant strain within the LVR (e.g., 0.1%) over a range of frequencies (e.g., 0.1 to 100 rad/s). This test provides information on the gel's structure and its behavior over different time scales. A relatively flat G' across the frequency range indicates a stable gel network.
-
Flow Sweep (Viscosity Measurement): A steady-state flow sweep is performed by applying a range of shear rates (e.g., 0.1 to 100 s⁻¹) and measuring the resulting shear stress to determine the apparent viscosity of the oleogel. This test reveals the shear-thinning behavior of the oleogels.
-
Oil Binding Capacity (OBC): A known weight of the oleogel is centrifuged at a specific speed (e.g., 10,000 rpm) for a set duration (e.g., 15 minutes). The separated oil is then carefully removed, and the remaining gel is weighed. The OBC is calculated as the percentage of oil retained within the gel structure.[5]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation and rheological characterization of oleogels.
Caption: Experimental workflow for oleogel preparation and rheological analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Structural Behavior in the Process Dynamics of Oleogel-Based Tender Dough Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Beeswax and Rice Bran Wax Oleogels Based on Different Types of Vegetable Oils and Their Impact on Wheat Flour Dough Technological Behavior during Bun Making - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of different oleogelators on the structural properties and composition of iron walnut-oil oleogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Stearyl Arachidate: A Procedural Guide
For researchers and scientists in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Stearyl arachidate, a wax ester, is generally considered to be of low hazard.[1] However, adherence to established safety protocols for its disposal is essential. This guide provides a step-by-step operational plan for the proper disposal of this compound, based on general best practices for similar chemical substances.
Compound Identification and Properties
A clear understanding of the compound's properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 22432-79-7 | [2][3] |
| Synonyms | Octadecyl eicosanoate, Stearyl eicosanoate | [2] |
| Molecular Formula | C38H76O2 | [2] |
| Physical State | Solid | |
| Storage | Room temperature, in a dry, cool, and well-ventilated place. Keep container tightly closed. | |
| Hazards | May cause irritation. Not considered a hazardous substance according to OSHA 29 CFR 1910.1200. |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.
| PPE | Specification | Rationale |
| Eye Protection | Safety glasses or chemical safety goggles. | To prevent eye contact and irritation. |
| Hand Protection | Wear appropriate protective gloves. | To prevent skin contact. |
| Body Protection | Lab coat or other protective clothing. | To prevent skin exposure. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedure for the disposal of this compound waste. This process is designed to be straightforward and to mitigate risks.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with other chemical waste streams unless compatibility is confirmed.
-
-
Spill Management:
-
In the event of a spill, contain the material to prevent it from spreading.
-
Absorb the spilled solid with an inert material such as sand, sawdust, or vermiculite.
-
Place the absorbed material into a suitable container for disposal.
-
Clean the spill site thoroughly with soap and water after material pickup is complete.
-
-
Final Disposal:
-
Dispose of the containerized this compound waste in accordance with all applicable local, state, and federal regulations.
-
The responsibility for proper waste classification and disposal lies with the waste generator.
-
Do not dispose of this compound down the drain or in the general trash unless permitted by institutional and local guidelines.
-
Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the logical steps to be taken when disposing of this compound.
References
Essential Safety and Logistical Information for Handling Stearyl Arachidate
This document provides immediate, essential guidance for the safe handling and disposal of Stearyl arachidate in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to minimize risk and ensure operational efficiency.
This compound is a wax ester of stearyl alcohol and arachidic acid. It is generally considered non-hazardous, though it may cause mild irritation upon contact with eyes or skin.[1] Adherence to standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemically resistant gloves | Nitrile or Neoprene | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant | To protect eyes from dust particles or splashes if heating.[2] |
| Body Protection | Laboratory coat | Standard cotton or polyester/cotton blend | To protect clothing and skin from spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A dust mask may be used if creating fine powder. | This compound is a solid with low volatility.[3][4] |
Operational Plan: Handling and Experimental Protocol
This compound is a waxy solid at room temperature.[5] This characteristic requires specific handling procedures, especially when transferring or using it in reactions.
Experimental Protocol: Preparation of a this compound Solution
This protocol details a common procedure for dissolving this compound in a non-polar organic solvent.
Materials:
-
This compound
-
Non-polar solvent (e.g., hexane, toluene)
-
Beaker or flask
-
Stir plate and stir bar
-
Spatula
-
Heating mantle or water bath
Procedure:
-
Weighing: Tare a clean, dry beaker on a balance. Using a clean spatula, weigh the desired amount of this compound into the beaker.
-
Solvent Addition: In a chemical fume hood, measure the required volume of the non-polar solvent and add it to the beaker containing the this compound.
-
Dissolution: Place the beaker on a stir plate and add a magnetic stir bar. Begin stirring.
-
Heating (if necessary): If the this compound does not dissolve readily at room temperature, gently heat the solution using a heating mantle or water bath. Monitor the temperature to avoid boiling the solvent.
-
Complete Dissolution: Continue stirring and gentle heating until all the solid has dissolved, resulting in a clear solution.
-
Cooling: Once dissolved, turn off the heat and allow the solution to cool to room temperature before use. Be aware that the this compound may precipitate out of some solvents upon cooling.
Handling Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for safely handling this compound, from preparation to disposal.
Disposal Plan
As this compound is considered a non-hazardous chemical, its disposal is straightforward but must be handled responsibly to avoid contaminating general waste streams with laboratory chemicals.
Waste this compound (Solid):
-
Collect in a designated, labeled waste container for non-hazardous solid chemical waste.
-
Do not dispose of in regular trash or down the drain.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office.
Empty Containers:
-
If the container is completely empty and no residue remains, it can often be disposed of in the regular trash after the label has been defaced or removed.
-
Consult your local EHS guidelines for specific procedures regarding empty chemical container disposal.
Contaminated Materials:
-
Gloves, weigh boats, and other disposable materials contaminated with this compound should be placed in the designated non-hazardous solid waste container.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
